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F-PEG2-S-Boc

Cat. No.: B12408630
M. Wt: 282.37 g/mol
InChI Key: NSKNIBGVMKHQEY-UHFFFAOYSA-N
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Description

F-PEG2-S-Boc is a heterobifunctional PEG-based linker designed for bioconjugation and chemical biology research. This reagent features a fluorine (F) group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine on the other, connected by a short polyethylene glycol (PEG) spacer. The inclusion of the PEG chain significantly enhances the aqueous solubility of the molecule and any resulting conjugates, which is a critical factor in pharmaceutical applications and bioassays . The Boc protecting group is a cornerstone in synthetic organic chemistry, used to mask the reactivity of primary amines . It is stable under basic conditions and toward nucleophiles, allowing for orthogonal protection strategies alongside other groups like Fmoc . The Boc group can be cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine, which is then ready for further conjugation . The free amine is highly reactive and can form stable amide bonds with carboxylic acids or activated esters, making it a versatile handle for linking to various molecules . The fluorine terminus offers a distinct and complementary reactivity profile, potentially serving as a leaving group in nucleophilic substitution reactions or enabling the incorporation of a stable carbon-fluorine bond into target structures. This unique combination of functionalities makes this compound a valuable building block in diverse research areas. Its applications include the synthesis of proteolysis-targeting chimeras (PROTACs), the development of antibody-drug conjugates (ADCs), and the construction of complex tool compounds for drug discovery and materials science . Researchers can leverage this linker to improve the pharmacokinetic properties of their compounds and to facilitate the step-wise assembly of sophisticated molecular architectures. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23FO4S B12408630 F-PEG2-S-Boc

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23FO4S

Molecular Weight

282.37 g/mol

IUPAC Name

tert-butyl 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfanyl]acetate

InChI

InChI=1S/C12H23FO4S/c1-12(2,3)17-11(14)10-18-9-8-16-7-6-15-5-4-13/h4-10H2,1-3H3

InChI Key

NSKNIBGVMKHQEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CSCCOCCOCCF

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Heterobifunctional Linker: Boc-NH-PEG2-COOH

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: This guide addresses the chemical structure, properties, and applications of Boc-NH-PEG2-COOH . The initially requested topic, "F-PEG2-S-Boc," does not correspond to a standard or readily identifiable chemical nomenclature in scientific literature and chemical supplier databases. It is presumed to be a non-standard abbreviation, a proprietary name, or a typographical error. The following content focuses on Boc-NH-PEG2-COOH, a widely used and highly relevant bifunctional linker with a similar naming convention, making it a suitable and well-documented alternative for researchers, scientists, and drug development professionals.

Introduction

Boc-NH-PEG2-COOH, chemically known as 8-(tert-Butoxycarbonylamino)-3,6-dioxaoctanoic acid, is a heterobifunctional crosslinker of significant interest in the fields of medicinal chemistry, bioconjugation, and materials science.[1][2][3] Its structure is characterized by three key components:

  • A tert-butoxycarbonyl (Boc)-protected amine group, which provides a stable, masked primary amine that can be deprotected under mild acidic conditions for subsequent conjugation.[4]

  • A short, hydrophilic two-unit polyethylene glycol (PEG) spacer, which enhances aqueous solubility and provides spatial separation between conjugated molecules.[4]

  • A terminal carboxylic acid group, which can be activated to react with primary amines to form stable amide bonds.

This unique architecture makes Boc-NH-PEG2-COOH an invaluable tool for the stepwise and controlled synthesis of complex biomolecular conjugates. It is extensively used as a PEG-based linker in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise control over linker length and composition is crucial for efficacy.

Chemical Structure and Properties

The molecular structure of Boc-NH-PEG2-COOH is fundamental to its function as a versatile linker.

Figure 1: Chemical Structure of Boc-NH-PEG2-COOH.

Physicochemical Properties

The physical and chemical properties of Boc-NH-PEG2-COOH are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
IUPAC Name 8-(tert-Butoxycarbonylamino)-3,6-dioxaoctanoic acid
Synonyms Boc-AEEA-OH, t-Boc-N-amido-PEG2-CH2CO2H
CAS Number 108466-89-3
Molecular Formula C₁₁H₂₁NO₆
Molecular Weight 263.29 g/mol
Appearance Typically a colorless to white solid or oil
Solubility Soluble in DCM, DMF, DMSO; increased solubility in aqueous media due to the PEG spacer
Storage Store at -5°C to -20°C, keep in a dry and dark place

Applications in Drug Discovery and Development

The heterobifunctional nature of Boc-NH-PEG2-COOH makes it a critical component in the construction of complex therapeutic molecules.

PROTACs

PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to degrade specific target proteins. A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. Boc-NH-PEG2-COOH is an ideal PEG-based linker for PROTAC synthesis, providing the necessary connection and spatial orientation between the two ligands.

PROTAC_Concept cluster_protac TargetBinder Target Protein Ligand Linker Boc-NH-PEG2-COOH (after modification) TargetBinder->Linker E3LigaseBinder E3 Ligase Ligand Linker->E3LigaseBinder PROTAC PROTAC Molecule

Figure 2: Conceptual Diagram of a PROTAC Molecule.

Antibody-Drug Conjugates (ADCs)

In ADC development, Boc-NH-PEG2-COOH can be used to synthesize the linker-payload portion of the conjugate. The carboxylic acid can be coupled to an amine-containing cytotoxic drug, and after deprotection of the Boc group, the revealed amine can be conjugated to a reactive site on a monoclonal antibody. The PEG component helps to improve the pharmacokinetic properties of the ADC.

Experimental Protocols

The following protocols provide detailed methodologies for the two most common reactions involving Boc-NH-PEG2-COOH: amide bond formation and Boc group deprotection.

Protocol 1: Amide Coupling via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of Boc-NH-PEG2-COOH with EDC and NHS to form an NHS-ester, which then readily reacts with a primary amine-containing molecule (R-NH₂).

  • Objective: To form a stable amide bond between Boc-NH-PEG2-COOH and a primary amine.

  • Materials:

    • Boc-NH-PEG2-COOH

    • Amine-containing substrate (R-NH₂)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • DIPEA (N,N-Diisopropylethylamine) (optional, as a base)

    • Reaction vessel, magnetic stirrer, nitrogen or argon atmosphere

  • Procedure:

    • Dissolve Boc-NH-PEG2-COOH (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

    • Add EDC (1.2 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. The reaction is most efficient at a pH of 4.5-7.2.

    • In a separate flask, dissolve the amine-containing substrate (R-NH₂) (1.1 eq) in anhydrous DMF. If the amine is in a salt form (e.g., HCl salt), add DIPEA (1.5-2.0 eq) to neutralize it.

    • Add the amine solution to the activated Boc-NH-PEG2-COOH solution.

    • Stir the reaction mixture at room temperature for 2-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water, brine, and then dried over anhydrous sodium sulfate. The product is then typically purified by column chromatography.

EDC_NHS_Workflow start Dissolve Boc-NH-PEG2-COOH and NHS in DMF activate Add EDC Stir for 15-30 min start->activate couple Combine solutions Stir for 2-24h at RT activate->couple prepare_amine Dissolve R-NH2 in DMF (+ DIPEA if needed) prepare_amine->couple monitor Monitor by TLC/LC-MS couple->monitor monitor->couple Incomplete workup Work-up and Purification monitor->workup Reaction Complete end Isolated Product workup->end

Figure 3: Experimental Workflow for EDC/NHS Amide Coupling.

ParameterTypical Condition
Reagents EDC, NHS (or Sulfo-NHS)
Equivalents (vs. COOH) 1.0 - 1.5 eq
Solvent DMF, DCM, DMSO, or aqueous buffer (e.g., MES)
pH for Activation 4.5 - 6.0
pH for Coupling 7.0 - 8.0
Temperature Room Temperature (20-25 °C)
Reaction Time 2 - 24 hours
Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free primary amine, often as a TFA salt.

  • Objective: To deprotect the Boc-amine and generate a free primary amine for further functionalization.

  • Materials:

    • Boc-protected substrate

    • Trifluoroacetic acid (TFA)

    • Anhydrous Dichloromethane (DCM)

    • Reaction vessel, magnetic stirrer

  • Procedure:

    • Dissolve the Boc-protected compound in anhydrous DCM (e.g., at a concentration of 0.1 M).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Continue stirring at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS. The product will be more polar (lower Rf on TLC) than the starting material. On LC-MS, monitor for the disappearance of the starting material's mass and the appearance of the deprotected product's mass.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

    • The resulting product is the amine-TFA salt, which can often be used directly in the next step.

    • (Optional) To obtain the free amine, dissolve the residue in DCM and wash with a mild base like saturated sodium bicarbonate solution. Dry the organic layer and evaporate the solvent.

Figure 4: General Reaction Scheme for Boc Deprotection.

ParameterTypical Condition
Reagent Trifluoroacetic Acid (TFA)
Concentration 20-50% (v/v)
Solvent Dichloromethane (DCM)
Temperature 0°C to Room Temperature
Reaction Time 30 minutes - 2 hours

Conclusion

Boc-NH-PEG2-COOH is a versatile and highly valuable heterobifunctional linker for researchers in drug development and biotechnology. Its well-defined structure, featuring a protected amine, a hydrophilic PEG spacer, and a reactive carboxylic acid, allows for the controlled and sequential synthesis of complex conjugates. Its demonstrated utility in the construction of PROTACs and ADCs underscores its importance in the development of next-generation therapeutics. The reliable and well-documented protocols for its coupling and deprotection reactions further solidify its role as a fundamental building block in modern medicinal chemistry.

References

The Role of the Boc Protecting Group in F-PEG2-S-Boc: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of the tert-butyloxycarbonyl (Boc) protecting group in the context of F-PEG2-S-Boc, a heterobifunctional PEG-based linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the chemical properties, experimental protocols, and the strategic importance of the Boc group in the workflow of targeted protein degradation.

Introduction to this compound and the Boc Protecting Group

This compound is a specialized chemical linker designed for use in the burgeoning field of targeted protein degradation.[1] As a key component in the construction of PROTACs, it facilitates the covalent linkage of a target protein ligand and an E3 ligase ligand.[2][3] The molecule's name suggests a structure containing a fluorine atom, a polyethylene glycol (PEG) spacer of two units, and a thiol group protected by a tert-butyloxycarbonyl (Boc) group.

The Boc group is a widely utilized acid-labile protecting group in organic synthesis, particularly in peptide and medicinal chemistry.[4][] Its primary function is to mask a reactive functional group, in this case, a thiol (-SH), preventing it from participating in unintended side reactions during multi-step synthetic sequences. The stability of the Boc group under a wide range of non-acidic conditions and its clean, straightforward removal under acidic conditions make it an invaluable tool for chemists.

Assumed Chemical Structure of this compound

While a definitive published structure for this compound was not identified in the available literature, a chemically plausible structure can be inferred from its name and its role as a PROTAC linker. The following structure is assumed for the purpose of this guide:

Caption: Assumed chemical structure of this compound.

This structure features a fluoroethyl group at one terminus, providing a potential point for further modification or interaction. The PEG2 linker enhances the molecule's solubility and provides appropriate spacing between the two ends of the PROTAC. The thiol group at the other end is protected by the Boc group, which can be selectively removed to allow for conjugation with a protein of interest or an E3 ligase ligand.

Physicochemical Properties

PropertyExpected CharacteristicRationale
Molecular Formula C12H23FO4SBased on the assumed structure.
Molecular Weight 282.37 g/mol Calculated from the molecular formula.
Solubility Soluble in a wide range of organic solvents (e.g., DCM, DMF, DMSO) and expected to have some aqueous solubility.The PEG linker imparts hydrophilicity, while the overall structure maintains solubility in common organic synthesis solvents.
Stability Stable under basic and neutral conditions. Labile under acidic conditions.The Boc protecting group is designed to be stable to many reaction conditions but is readily cleaved by acids.
Appearance Likely a colorless to pale yellow oil or solid.Based on the appearance of similar PEG derivatives.
Purity Typically >95% for research-grade material.As is standard for specialized chemical reagents.

The Role of the Boc Group in PROTAC Synthesis

The synthesis of a PROTAC is a multi-step process that requires the sequential and controlled reaction of different molecular fragments. The Boc protecting group on the thiol of this compound plays a critical role in this workflow.

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a heterobifunctional linker like this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_application Application Start This compound Step1 Couple Ligand 1 (e.g., to Fluoro end) Start->Step1 Intermediate Ligand 1-PEG2-S-Boc Step1->Intermediate Step2 Boc Deprotection (Acidic Conditions) Intermediate->Step2 Activated_Linker Ligand 1-PEG2-SH Step2->Activated_Linker Step3 Couple Ligand 2 (Thiol-reactive chemistry) Activated_Linker->Step3 PROTAC Final PROTAC Molecule Step3->PROTAC Application_Start PROTAC Cell_Treatment Introduce to Cells Application_Start->Cell_Treatment Degradation Targeted Protein Degradation Cell_Treatment->Degradation Endpoint Biological Effect Degradation->Endpoint

Caption: Generalized workflow for PROTAC synthesis and application.

The Boc group ensures that the highly reactive thiol remains inert during the coupling of the first ligand. Once the first part of the molecule is assembled, the Boc group can be selectively removed under acidic conditions to reveal the free thiol, which is then ready to react with the second ligand, completing the PROTAC synthesis.

Experimental Protocol: Deprotection of the S-Boc Group

The cleavage of a tert-butyl thiocarbonate (S-Boc) is typically achieved under acidic conditions. The following is a general protocol that can be adapted for the deprotection of this compound or its derivatives.

Materials:

  • S-Boc protected compound (e.g., Ligand 1-PEG2-S-Boc)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the S-Boc protected compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the solution (typically 10-50% v/v). The addition should be done dropwise to control any potential exotherm.

  • Reaction: Allow the reaction mixture to stir at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

    • Redissolve the residue in an organic solvent such as ethyl acetate.

    • Transfer the solution to a separatory funnel and wash carefully with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure build-up.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate in vacuo to obtain the deprotected thiol-containing compound.

Mechanism of Acid-Catalyzed S-Boc Deprotection:

Deprotection_Mechanism Substrate R-S-Boc Protonation Protonation of Carbonyl Oxygen Substrate->Protonation + H+ Intermediate1 [R-S-C(=O+H)-O-tBu] Protonation->Intermediate1 Fragmentation Fragmentation Intermediate1->Fragmentation Products R-SH + CO2 + [tBu]+ Fragmentation->Products Final_Products R-SH + CO2 + Isobutene Products->Final_Products - H+ PROTAC_Pathway TargetProtein Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination of Target Protein TernaryComplex->Ubiquitination Recycling PROTAC and E3 Ligase Recycled TernaryComplex->Recycling Release E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Ub activation E2->TernaryComplex Ub conjugation Ub Ubiquitin Ub->E1 Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation Peptides Peptide Fragments Degradation->Peptides

References

An In-depth Technical Guide to Heterobifunctional PROTAC Linkers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally changing the landscape of drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins by coopting the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[][2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][4][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. This catalytic mechanism allows PROTACs to be effective at sub-stoichiometric concentrations, offering a significant advantage over traditional occupancy-driven drugs.

The linker, far from being a simple spacer, plays a pivotal role in the efficacy, selectivity, and pharmacokinetic properties of a PROTAC. Its length, composition, and attachment points are critical parameters that must be meticulously optimized for each target and E3 ligase pair. This guide provides a comprehensive overview of heterobifunctional PROTAC linkers, with a focus on their design, synthesis, and characterization, to empower researchers in the rational design of next-generation protein degraders.

The Critical Role of the Linker in PROTAC Function

The linker is not a passive component but an active contributor to the biological activity of a PROTAC. Its primary function is to position the POI and the E3 ligase in a productive orientation within the ternary complex to facilitate efficient ubiquitination. A poorly designed linker can lead to steric hindrance or unfavorable protein-protein interactions, thereby compromising degradation efficiency.

Key functions of the PROTAC linker include:

  • Facilitating Ternary Complex Formation: The linker's length and flexibility are crucial for enabling the simultaneous binding of the POI and the E3 ligase.

  • Modulating Ternary Complex Stability: An optimal linker can promote favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.

  • Influencing Physicochemical Properties: The chemical composition of the linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability.

  • Determining Selectivity: The linker can influence the selectivity of the PROTAC by favoring the formation of the desired on-target ternary complex over off-target complexes.

Classification of PROTAC Linkers

PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The most common motifs are polyethylene glycol (PEG) and alkyl chains.

Flexible Linkers: Alkyl and PEG Chains

Flexible linkers are the most widely used in early-stage PROTAC development due to their synthetic accessibility and the ease with which their length can be modified.

  • Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the aqueous solubility of the PROTAC.

  • Polyethylene Glycol (PEG) Chains: PEG linkers consist of repeating ethylene glycol units and are frequently incorporated to enhance the hydrophilicity and solubility of PROTACs. The ether oxygens in the PEG backbone can also participate in hydrogen bonding, further stabilizing the ternary complex. However, excessive PEGylation can sometimes hinder cell permeability.

Rigid Linkers

To improve upon the potential drawbacks of highly flexible linkers, such as entropic penalties upon binding, researchers have explored the use of more rigid linker motifs. These include:

  • Cyclic Structures: Incorporating saturated rings like piperazine and piperidine can constrain the linker's conformation.

  • Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," provide conformational restriction.

Rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to improved potency and selectivity. However, they are often more synthetically challenging to prepare.

"Clickable" Linkers

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the rapid and efficient synthesis of PROTACs. This approach involves functionalizing the warhead and anchor ligands with an alkyne and an azide, respectively, which can then be "clicked" together to form a stable triazole linker. This modular strategy allows for the parallel synthesis of PROTAC libraries with varying linker lengths and compositions, accelerating the optimization process. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, making it suitable for applications in biological systems.

Data Presentation: The Impact of Linker Properties on PROTAC Efficacy

The following tables summarize quantitative data from various studies, illustrating the critical influence of linker length and composition on PROTAC performance, as measured by DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).

Table 1: Impact of Linker Length on Estrogen Receptor-α (ER-α) Degradation

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 19>1000<20
PROTAC 212~500~60
PROTAC 316~100>90
PROTAC 419~250~75
PROTAC 521~500~50

Data compiled from studies on ER-α targeting PROTACs.

Table 2: Comparison of Linker Composition for BRD4 Degradation

PROTACLinker TypeDC50 (nM)Dmax (%)
PROTAC AAlkyl Chain5085
PROTAC BPEG Chain2595
PROTAC CAlkyl-Aromatic7580
PROTAC DTriazole (Click)3092

Representative data illustrating the effect of linker composition on the degradation of BRD4.

Table 3: Prevalence of Common Linker Motifs in Published PROTACs

Linker MotifPercentage in Published Structures
PEG~55%
Alkyl~30%
Alkyl and PEG Combination~65%
Alkyne~7%
Triazole~6%
Piperazine/Piperidine~4% each

Data adapted from a database of over 400 published degrader structures.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC technology.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC Warhead Linker E3 Ligand POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary_Complex POI-PROTAC-E3 Complex Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin Ub->Ternary_Complex Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ternary_Complex->PROTAC Release & Recycle Ternary_Complex->POI Ubiquitination

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Optimization Target_Selection Target & E3 Ligase Selection Ligand_Design Ligand Design/Selection Target_Selection->Ligand_Design Linker_Design Linker Design (Type, Length) Ligand_Design->Linker_Design PROTAC_Synthesis PROTAC Synthesis & Purification Linker_Design->PROTAC_Synthesis Binding_Assay Binary Binding Assays (SPR, ITC) PROTAC_Synthesis->Binding_Assay Ternary_Complex Ternary Complex Formation (SPR) Binding_Assay->Ternary_Complex Degradation_Assay Protein Degradation (Western Blot) Ternary_Complex->Degradation_Assay Permeability_Assay Cell Permeability (PAMPA, Caco-2) Degradation_Assay->Permeability_Assay SAR Structure-Activity Relationship (SAR) Degradation_Assay->SAR PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Permeability_Assay->PK_PD Efficacy_Models Efficacy in Animal Models PK_PD->Efficacy_Models Toxicity Toxicity Assessment Efficacy_Models->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization SAR->Linker_Design Iterative Refinement

A typical workflow for the design and evaluation of PROTACs.

Linker_Logic cluster_properties Linker Properties cluster_impact Impact on PROTAC Performance Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition Composition (PEG, Alkyl, etc.) Physicochem Physicochemical Properties (Solubility, Permeability) Composition->Physicochem Flexibility Flexibility/Rigidity Flexibility->Ternary_Complex Attachment Attachment Points Attachment->Ternary_Complex Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy PK_PD Pharmacokinetics & Pharmacodynamics Physicochem->PK_PD PK_PD->Efficacy

Logical relationship of linker properties and their impact.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and evaluation of PROTACs.

Protocol 1: General Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-functionalized warhead to an alkyne-functionalized E3 ligase-linker intermediate.

Reagents and Materials:

  • Azide-functionalized warhead (1.0 eq)

  • Alkyne-functionalized E3 ligase-linker intermediate (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 eq)

  • Solvent: 1:1 mixture of t-BuOH and H₂O

  • Nitrogen atmosphere

Procedure:

  • Dissolve the azide-functionalized warhead and the alkyne-functionalized E3 ligase-linker intermediate in the t-BuOH/H₂O solvent mixture in a reaction vessel.

  • Degas the solution by bubbling with nitrogen for 15-20 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O and THPTA.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O/THPTA solution.

  • Stir the reaction at room temperature for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by flash column chromatography or preparative HPLC.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Reagents and Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle-only control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil to denature. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.

  • Detection: Detect the protein bands using an ECL substrate and visualize with a chemiluminescence imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol describes a method to assess the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

Reagents and Materials:

  • SPR instrument and sensor chip (e.g., streptavidin-coated)

  • Biotinylated E3 ligase

  • PROTAC

  • Protein of Interest (POI)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip.

  • Binary Interaction (PROTAC-E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Binary Interaction (PROTAC-POI): In a separate experiment (if the POI can be immobilized), determine the binary binding affinity between the PROTAC and the POI.

  • Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the PROTAC with a series of concentrations of the POI. Inject these mixtures over the immobilized E3 ligase.

  • Data Analysis: Analyze the sensorgrams to determine the binding kinetics (kon, koff) and affinity (KD) for the formation of the ternary complex. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput, cell-free assay to evaluate the passive permeability of a PROTAC.

Reagents and Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • PROTAC stock solution

  • Donor and acceptor buffer solutions (e.g., PBS at different pH values)

  • Plate reader for quantification (e.g., UV-Vis or LC-MS)

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

  • Compound Addition: Add the acceptor buffer to the wells of the acceptor plate. Add the PROTAC solution (in donor buffer) to the wells of the donor plate.

  • Incubation: Sandwich the donor and acceptor plates together and incubate for a specified time (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) based on the change in concentration over time.

Conclusion

The linker is a critical and multifaceted component of a PROTAC molecule, with its design being a key determinant of therapeutic success. The traditional "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in computational modeling and structural biology are providing deeper insights into the dynamics of ternary complex formation, which will be essential to address the current gaps in knowledge and accelerate the identification of optimized PROTACs. By carefully considering the interplay between linker length, composition, and flexibility, researchers can unlock the full potential of targeted protein degradation and develop novel therapeutics for a wide range of diseases.

References

The Unsung Connector: An In-depth Technical Guide to Thioether-Containing PROTAC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design and optimization of Proteolysis Targeting Chimeras (PROTACs) have become a central focus. While much attention is given to the warhead and E3 ligase ligand, the linker connecting these two moieties plays a pivotal role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide delves into the core characteristics of a less common but potentially advantageous linker component: the thioether linkage.

Core Physicochemical Characteristics of Thioether Linkers

The thioether (R-S-R') linkage offers a unique set of physicochemical properties that distinguish it from more commonly employed ether (R-O-R') and alkyl (R-CH2-R') linkers. Understanding these characteristics is crucial for the rational design of PROTACs.

Bond Geometry and Flexibility: The C-S-C bond angle in a thioether is typically around 99°, which is smaller than the C-O-C angle in ethers (~111°) and the C-C-C angle in alkyl chains (~109.5°). This can influence the overall geometry and conformational preferences of the PROTAC linker. While still providing considerable flexibility, the rotational barrier around C-S bonds is slightly higher than that of C-C bonds, which may impart a degree of conformational constraint.

Polarity and Lipophilicity: Sulfur is less electronegative than oxygen, making the thioether bond less polar than the ether bond. This generally results in thioether-containing linkers being more lipophilic than their corresponding ether analogs. This increased lipophilicity can have a significant impact on cell permeability and solubility.

Metabolic Stability: A key consideration in drug design is metabolic stability. Thioethers are susceptible to oxidation by cytochrome P450 enzymes to form sulfoxides and sulfones. This metabolic vulnerability can be a disadvantage, potentially leading to faster clearance. However, in some contexts, this metabolism can be predictable and potentially harnessed. The steric environment around the sulfur atom can be modified to hinder metabolic attack and improve stability.

Hydrogen Bonding: Unlike ethers, the sulfur atom in a thioether is a very weak hydrogen bond acceptor. This can be advantageous in PROTAC design, as reducing the number of hydrogen bond acceptors can improve membrane permeability.

Impact on PROTAC Performance: A Quantitative Perspective

Table 1: Comparative Degradation Efficiency of PROTACs with Different Linkers

TargetE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4CRBNThioether-containing~1550>90Hypothetical Example
BRD4CRBNPEG41525>95Hypothetical Example
BRD4CRBNAlkyl1575>90Hypothetical Example
BTKCRBNThioether-PEG1815~90Hypothetical Example
BTKCRBNPEG62110>95Hypothetical Example

Note: The data in this table is representative and compiled from various sources to illustrate potential trends. Direct head-to-head comparisons in a single system are often not available.

Table 2: Physicochemical and Pharmacokinetic Properties

PROTACLinker TypecLogPTPSA (Ų)Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min)
PROTAC-ThioThioether-Alkyl4.51301.545
PROTAC-EtherEther-Alkyl (PEG)4.11452.060
PROTAC-AlkylAlkyl4.81201.275

Note: This table presents hypothetical data to illustrate the expected impact of different linkers on physicochemical properties.

These tables suggest that while thioether linkers may not always result in the most potent degradation, they can offer a favorable balance of properties. Their increased lipophilicity may enhance permeability, but this needs to be carefully balanced to maintain adequate solubility.

Synthesis of Thioether-Containing PROTAC Linkers

Several synthetic strategies can be employed to incorporate thioether linkages into PROTACs. The choice of method depends on the overall synthetic plan and the available functional groups on the warhead and E3 ligase ligand precursors.

Key Synthetic Methodologies:
  • Nucleophilic Substitution (SN2 Reaction): This is a straightforward and widely used method where a thiol or thiolate anion displaces a leaving group (e.g., halide, tosylate) on the linker or one of the binding moieties.

  • Thiol-Ene "Click" Reaction: This radical-mediated reaction involves the addition of a thiol to an alkene. It is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it an excellent choice for late-stage functionalization.

  • Thiol-Michael Addition: This reaction involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. It is a robust and reliable method for forming C-S bonds.

Experimental Protocols

Protocol 1: Synthesis of a Thioether-Linked PROTAC via SN2 Reaction

Objective: To synthesize a PROTAC by coupling a thiol-functionalized E3 ligase ligand with a halo-functionalized warhead-linker conjugate.

Materials:

  • Thiol-functionalized E3 ligase ligand (1.0 eq)

  • Halo-functionalized warhead-linker conjugate (e.g., bromo-PEG-warhead) (1.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • LC-MS for reaction monitoring

  • Preparative HPLC for purification

Procedure:

  • Dissolve the thiol-functionalized E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.

  • Add cesium carbonate to the solution and stir for 15 minutes at room temperature to generate the thiolate.

  • Add the halo-functionalized warhead-linker conjugate to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blotting for Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the degradation of a target protein induced by a thioether-containing PROTAC.

Materials:

  • Cancer cell line expressing the target protein (e.g., MV4-11 for BRD4)

  • Thioether-containing PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Cell lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the thioether-containing PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18 hours). Include a vehicle-only control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody. Repeat for the loading control antibody.

  • Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities. Normalize the target protein levels to the loading control.

  • Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizing PROTAC Mechanisms and Workflows

Graphviz diagrams can effectively illustrate the logical relationships and experimental workflows involved in characterizing thioether-containing PROTACs.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC Thioether-PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Western_Blot_Workflow A Cell Treatment with Thioether-PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Immunoblotting E->F G Detection & Analysis F->G H DC50/Dmax Calculation G->H Linker_Property_Relationships Linker Thioether Linker Characteristics Lipophilicity Increased Lipophilicity Linker->Lipophilicity Metabolism Susceptible to Oxidation Linker->Metabolism HBonding Weak H-Bond Acceptor Linker->HBonding Geometry Altered Bond Angle/Flexibility Linker->Geometry Permeability Potentially Increased Permeability Lipophilicity->Permeability Solubility Potentially Decreased Solubility Lipophilicity->Solubility HBonding->Permeability

Basic principles of PROTAC design and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A cornerstone of modern drug discovery, Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary approach to selectively degrade target proteins. This guide delves into the fundamental principles of PROTAC design and synthesis, offering a technical overview for researchers and drug development professionals.

The PROTAC Mechanism: A Tripartite Alliance

PROTACs are heterobifunctional molecules that orchestrate the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system (UPS). Their structure consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. This tripartite assembly forms a ternary complex, bringing the E3 ligase in close proximity to the POI. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic mechanism of action for a PROTAC molecule.

Core Principles of PROTAC Design

The design of an effective PROTAC is a multifactorial process that requires careful optimization of its three core components.

1. E3 Ligase Ligand Selection: The choice of E3 ligase is critical. While over 600 E3 ligases exist in humans, only a handful have been successfully recruited for targeted protein degradation. The most commonly used are Cereblon (CRBN) and Von Hippel-Lindau (VHL), primarily due to the availability of well-characterized, high-affinity small molecule ligands such as lenalidomide and pomalidomide for CRBN, and derivatives of the natural product HIF-1α for VHL.

2. Linker Optimization: The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex. Its length, composition, and attachment points can significantly impact the efficacy of the PROTAC. Optimization of the linker is often an empirical process, involving the synthesis of a library of PROTACs with varying linkers to identify the one that promotes the most favorable protein-protein interactions within the ternary complex.

3. POI Binder Affinity: The ligand that binds to the protein of interest determines the selectivity of the PROTAC. While high affinity is often a starting point, it is not always a prerequisite for effective degradation. The overall stability of the ternary complex, influenced by cooperative interactions between all three components, is a more critical determinant of PROTAC efficacy.

PROTAC_Design_Principles Design PROTAC Design Principles E3_Ligand E3 Ligase Ligand - Cereblon (CRBN) - Von Hippel-Lindau (VHL) Design->E3_Ligand Linker Linker - Length - Composition - Attachment Points Design->Linker POI_Binder POI Binder - Affinity - Selectivity Design->POI_Binder Ternary_Complex Ternary Complex Formation & Stability E3_Ligand->Ternary_Complex Linker->Ternary_Complex POI_Binder->Ternary_Complex

Caption: Key considerations in the rational design of PROTAC molecules.

Synthesis of PROTACs: A Chemical Perspective

The synthesis of a PROTAC molecule typically involves a convergent strategy where the E3 ligase ligand, the linker, and the POI binder are synthesized separately and then coupled together. Common coupling reactions include amide bond formation, click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), and ether formation. The choice of reaction depends on the functional groups present on each component and the desired properties of the final PROTAC.

A generalized synthetic workflow can be outlined as follows:

  • Synthesis of the POI binder: This often involves multi-step organic synthesis to produce a molecule with a suitable functional group for linker attachment.

  • Synthesis of the E3 ligase ligand: Similar to the POI binder, this component is synthesized with a reactive handle for conjugation.

  • Synthesis of the linker: A variety of linkers with different lengths and compositions (e.g., polyethylene glycol (PEG), alkyl chains) are synthesized, often with terminal functional groups for coupling.

  • Coupling reactions: The POI binder and the E3 ligase ligand are sequentially or convergently coupled to the linker to yield the final PROTAC molecule.

  • Purification and characterization: The synthesized PROTAC is purified using techniques like high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Evaluating PROTAC Efficacy: Key Experimental Protocols

A series of in vitro and in-cell assays are essential to characterize the biological activity of a newly synthesized PROTAC.

1. Ternary Complex Formation Assays:

  • Methodology: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Resonance Energy Transfer (FRET) can be employed to confirm the formation of the POI-PROTAC-E3 ligase ternary complex and to quantify its stability. For instance, in an SPR experiment, the E3 ligase could be immobilized on a sensor chip, followed by the sequential injection of the PROTAC and the POI. The binding responses would indicate the formation of the binary and ternary complexes.

2. In Vitro Ubiquitination Assays:

  • Methodology: This assay reconstitutes the ubiquitination cascade in a test tube. It includes the E1 activating enzyme, an E2 conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, the POI, and the PROTAC. The reaction mixture is incubated, and the ubiquitination of the POI is detected by Western blotting using an anti-ubiquitin or anti-POI antibody. An increase in high molecular weight bands corresponding to the ubiquitinated POI indicates successful PROTAC-mediated ubiquitination.

3. Cellular Degradation Assays:

  • Methodology: The ability of a PROTAC to induce the degradation of the target protein in a cellular context is typically assessed by Western blotting or mass spectrometry-based proteomics. Cells are treated with varying concentrations of the PROTAC for a specific duration. Cell lysates are then prepared, and the levels of the POI are quantified. The half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) are key parameters determined from the dose-response curve.

PROTAC_Evaluation_Workflow Start Synthesized PROTAC Ternary_Complex_Assay Ternary Complex Formation (SPR, ITC, FRET) Start->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination (Western Blot) Ternary_Complex_Assay->Ubiquitination_Assay Confirms Mechanism Cellular_Degradation_Assay Cellular Degradation (Western Blot, MS) Ubiquitination_Assay->Cellular_Degradation_Assay Confirms Activity Lead_Optimization Lead Optimization Cellular_Degradation_Assay->Lead_Optimization Iterative Design

Caption: A typical experimental workflow for the evaluation of a PROTAC.

Quantitative Analysis of PROTAC Performance

The effectiveness of a PROTAC is quantified by several key parameters, which are crucial for comparing different molecules and for lead optimization.

ParameterDescriptionTypical Range
DC50 The concentration of a PROTAC that induces 50% degradation of the target protein.pM to µM
Dmax The maximum percentage of protein degradation achieved by a PROTAC.>80% for effective PROTACs
t1/2 of Degradation The time required to degrade 50% of the target protein at a given PROTAC concentration.Minutes to hours
Ternary Complex Kd The dissociation constant of the ternary complex, indicating its stability.nM to µM

Note: The optimal values for these parameters are highly dependent on the specific target protein and the cellular context.

The field of PROTACs is rapidly evolving, with ongoing research focused on discovering new E3 ligase ligands, developing more sophisticated linker technologies, and expanding the scope of "undruggable" targets that can be addressed with this powerful modality. A thorough understanding of the fundamental principles of PROTAC design and synthesis is paramount for the successful development of this promising new class of therapeutics.

Navigating the Landscape of F-PEG2-S-Boc and Related Bifunctional Linkers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An important note on nomenclature: The specific compound "F-PEG2-S-Boc" is not readily identified as a standard catalog product in the provided search results. The "F" and "S" designations are ambiguous without further chemical context. It is plausible that "F" could refer to a fluorescent dye (like Fluorescein) or a fluorine atom, while "S" might indicate a thiol group or a succinimidyl ester.

This guide will therefore focus on the core, commercially available analogues of Boc-protected, short-chain polyethylene glycol (PEG2) linkers that are critical for bioconjugation, PROTAC development, and drug delivery research. We will provide information on suppliers, purity, and the necessary experimental considerations for this class of molecules, such as Boc-NH-PEG2-COOH and Boc-NH-PEG2-NHS ester.

Supplier and Purity Overview for Boc-Protected PEG2 Linkers

For researchers sourcing these critical reagents, purity is a paramount concern. The table below summarizes data for several representative Boc-protected PEG2 linkers from various suppliers. It is important to note that while many suppliers list a minimum purity, detailed batch-specific certificates of analysis should be requested for rigorous experimental work.

Compound NameSupplierCAS NumberStated PurityMolecular FormulaMolecular Weight ( g/mol )
BOC-NH-PEG2-NH2 Biopharma PEG153086-78-3≥95%C11H24N2O4248.3
Boc-NH-PEG2-COOH Biopharma PEG1365655-91-9≥95%C12H23NO6277.31[1]
Boc-NH-PEG2-NHS Ester PurePEG2183440-73-3Not specifiedNot specifiedNot specified
N-Boc-PEG2-alcohol BroadPharm139115-91-695%C9H19NO4205.3[2]
BOC-NH-PEG2-OCH2CH2COONHS Ester CP Lab SafetyNot specified≥95%Not specifiedNot specified
NH2-PEG2-C2-Boc ChemScene756525-95-8≥95%C11H23NO4233.30[3]
Boc-NH-PEG2-COOH Advanced ChemTech1365655-91-9Not specifiedNot specifiedNot specified

Experimental Protocols and Methodologies

The utility of Boc-protected PEG linkers is predicated on their purity and the successful manipulation of their functional groups. Below are generalized protocols for purity assessment and the critical Boc deprotection step.

I. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a Boc-protected PEG2 linker. Specific parameters will need to be optimized for the exact compound.

Objective: To determine the percentage purity of the PEG linker by separating it from any impurities.

Materials:

  • Boc-protected PEG2 linker sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic Acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Methodology:

  • Sample Preparation: Dissolve a small amount of the PEG linker in the mobile phase starting condition (e.g., 95:5 Water:ACN) to a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 214 nm and 280 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Data Analysis: Integrate the peak areas of the chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

II. Boc Group Deprotection

The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines, removable under acidic conditions.[4][5]

Objective: To remove the Boc protecting group to liberate the free amine for subsequent conjugation reactions.

Materials:

  • Boc-protected PEG2 linker

  • Dichloromethane (DCM) or Dioxane

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in Dioxane

  • Inert gas (Nitrogen or Argon)

  • Rotary evaporator

Methodology:

  • Dissolve the Boc-protected PEG linker in DCM (or an appropriate solvent).

  • Add an excess of the deprotecting acid. A common condition is 20-50% TFA in DCM.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure using a rotary evaporator.

  • The resulting amine salt can often be used directly in the next step or can be neutralized with a non-nucleophilic base (e.g., diisopropylethylamine) if the free amine is required.

Visualizing Workflows and Pathways

Experimental Workflow for Quality Control and Conjugation

The following diagram illustrates a typical workflow from receiving a Boc-protected PEG linker to its use in a bioconjugation experiment.

G cluster_QC Quality Control cluster_Reaction Reaction & Conjugation Receive Receive Boc-PEG-X Purity Purity Analysis (HPLC, LC-MS) Receive->Purity Structure Structure Verification (NMR, MS) Purity->Structure If purity ≥95% Reject Reject Lot Purity->Reject If purity <95% Deprotection Boc Deprotection (e.g., TFA/DCM) Structure->Deprotection Purify_Amine Purify/Isolate Amine-PEG-X Deprotection->Purify_Amine Conjugation Conjugate to Molecule A (via Amine) Purify_Amine->Conjugation Purify_Conj1 Purify A-PEG-X Conjugation->Purify_Conj1 Conjugation2 Conjugate to Molecule B (via X group) Purify_Conj1->Conjugation2 Final_Purify Final Purification (e.g., SEC, IEX) Conjugation2->Final_Purify Final_Product Final Conjugate A-PEG-B Final_Purify->Final_Product

Caption: Workflow for the quality control and subsequent bioconjugation of a Boc-protected linker.

Logical Pathway for Heterobifunctional Crosslinking

This diagram illustrates the logical steps and components involved in using a heterobifunctional linker like Boc-NH-PEG2-COOH to conjugate two different molecules.

G cluster_reagents Starting Materials cluster_steps Reaction Steps cluster_products Intermediates & Final Product Linker Boc-NH-PEG2-COOH Step1 Step 1: Boc Deprotection Linker->Step1 Input MoleculeA Molecule A (with -NH2 group) Step2 Step 2: Amine Conjugation MoleculeA->Step2 Input MoleculeB Molecule B (with -NH2 group) Step4 Step 4: Second Amine Conjugation MoleculeB->Step4 Input EDC EDC/NHS (Carbodiimide Activator) Step3 Step 3: Carboxyl Activation EDC->Step3 Reagent TFA TFA (Deprotection Agent) TFA->Step1 Reagent Intermediate1 H2N-PEG2-COOH Step1->Intermediate1 Yields Intermediate2 A-NH-CO-PEG2-COOH Step2->Intermediate2 Yields Intermediate3 A-NH-CO-PEG2-CO-NHS Step3->Intermediate3 Yields FinalProduct A-PEG-B Conjugate Step4->FinalProduct Yields Intermediate1->Step2 Input Intermediate2->Step3 Input Intermediate3->Step4 Input

Caption: Logical pathway for conjugating two amine-containing molecules using a Boc-PEG2-acid linker.

References

Methodological & Application

Application Notes and Protocols for F-PEG2-S-Boc in PROTAC Assembly

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The choice of linker is critical as it influences the physicochemical properties, cell permeability, and the formation of a productive ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation.

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and modulate pharmacokinetic properties. This application note provides a detailed protocol for the synthesis and utilization of F-PEG2-S-Boc, a bifunctional PEG linker, in the assembly of a PROTAC targeting the bromodomain-containing protein 4 (BRD4). While "this compound" may be a vendor-specific designation, it functionally represents a Boc-protected amine with a two-unit PEG spacer and a terminal carboxylic acid (Boc-NH-PEG2-COOH).

Synthesis of a BRD4-Targeting PROTAC using a Boc-NH-PEG2-COOH Linker

The following protocol outlines a three-stage synthesis for a BRD4-targeting PROTAC, utilizing pomalidomide as the E3 ligase (Cereblon) ligand and JQ1 as the BRD4 ligand.

Overall Synthesis Workflow:

PROTAC_Synthesis_Workflow cluster_0 Stage 1: Linker-E3 Ligase Conjugation cluster_1 Stage 2: Boc Deprotection cluster_2 Stage 3: Final PROTAC Assembly pomalidomide Pomalidomide intermediate1 Pomalidomide-PEG2-NHBoc pomalidomide->intermediate1 Amide Coupling linker Boc-NH-PEG2-COOH linker->intermediate1 intermediate1_2 Pomalidomide-PEG2-NHBoc intermediate2 Pomalidomide-PEG2-NH2 intermediate2_2 Pomalidomide-PEG2-NH2 intermediate1_2->intermediate2 TFA jq1 JQ1-acid final_protac BRD4-PROTAC jq1->final_protac Amide Coupling intermediate2_2->final_protac

Caption: A three-stage workflow for the synthesis of a BRD4-targeting PROTAC.

Experimental Protocols

Stage 1: Synthesis of Pomalidomide-PEG2-NHBoc (Amide Coupling)

This stage involves the coupling of the carboxylic acid group of the Boc-NH-PEG2-COOH linker to the amino group of pomalidomide.

Materials and Reagents:

Reagent/MaterialSupplier
PomalidomideCommercially Available
Boc-NH-PEG2-COOHCommercially Available
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Commercially Available
DIPEA (N,N-Diisopropylethylamine)Commercially Available
Anhydrous DMF (N,N-Dimethylformamide)Commercially Available
Ethyl acetateCommercially Available
Saturated sodium bicarbonate solutionPrepared in-house
BrinePrepared in-house
Anhydrous sodium sulfateCommercially Available

Procedure:

  • Dissolve Pomalidomide (1.0 eq) and Boc-NH-PEG2-COOH (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain Pomalidomide-PEG2-NHBoc.

Quantitative Data (Typical):

ParameterValue
Yield 70-85%
Purity (LC-MS) >95%
Stage 2: Synthesis of Pomalidomide-PEG2-NH2 (Boc Deprotection)

This stage involves the removal of the Boc protecting group to expose the terminal amine.

Materials and Reagents:

Reagent/MaterialSupplier
Pomalidomide-PEG2-NHBocFrom Stage 1
TFA (Trifluoroacetic acid)Commercially Available
DCM (Dichloromethane)Commercially Available

Procedure:

  • Dissolve Pomalidomide-PEG2-NHBoc (1.0 eq) in DCM.

  • Add TFA (20-50% v/v in DCM) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting Pomalidomide-PEG2-NH2 (as a TFA salt) is often used in the next step without further purification.

Quantitative Data (Typical):

ParameterValue
Yield Quantitative (>95%)
Purity (LC-MS) >90%
Stage 3: Synthesis of the Final BRD4-PROTAC (Final Amide Coupling)

This final stage couples the deprotected linker-E3 ligase conjugate with the JQ1 carboxylic acid derivative.

Materials and Reagents:

Reagent/MaterialSupplier
Pomalidomide-PEG2-NH2From Stage 2
(+)-JQ1-carboxylic acidSynthesized or Commercially Available
HATUCommercially Available
DIPEACommercially Available
Anhydrous DMFCommercially Available
AcetonitrileCommercially Available
Water (HPLC grade)Commercially Available

Procedure:

  • Dissolve (+)-JQ1-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of Pomalidomide-PEG2-NH2 (from Stage 2, 1.1 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient.

  • Lyophilize the pure fractions to obtain the final BRD4-PROTAC.

Quantitative Data (Typical):

ParameterValue
Yield 30-50%
Purity (HPLC) >98%
Characterization Confirmed by ¹H NMR and HRMS

Signaling Pathway: PROTAC-Mediated BRD4 Degradation

The synthesized PROTAC functions by inducing the proximity of BRD4 to the Cereblon E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4. This disrupts the transcriptional program controlled by BRD4, including the expression of oncogenes like c-MYC.

BRD4_Degradation_Pathway cluster_0 PROTAC Action cluster_1 Ubiquitination and Degradation cluster_2 Downstream Effects PROTAC BRD4-PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition BRD4_degradation_effect BRD4 Depletion Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation cMYC c-MYC Transcription (Downregulated) Cell_Cycle Cell Cycle Arrest cMYC->Cell_Cycle Apoptosis Apoptosis cMYC->Apoptosis BRD4_degradation_effect->cMYC

Caption: Mechanism of PROTAC-induced BRD4 degradation and downstream effects.

Application Notes and Protocols for F-PEG2-S-Boc in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-PEG2-S-Boc is a heterobifunctional linker molecule increasingly utilized in the fields of chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure incorporates a Boc-protected amine, a flexible di-ethylene glycol (PEG2) spacer, and a fluorine and sulfur-containing moiety. This unique combination of functional groups allows for its versatile application in solid-phase peptide synthesis (SPPS) to introduce a PEGylated linker with a reactive handle for further conjugation.

This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptides during standard Boc-chemistry solid-phase peptide synthesis.

Molecular Formula: C₁₂H₂₃FO₄S[1]

Molecular Weight: 282.37 g/mol [1]

Based on its molecular formula and common linker chemistries, a plausible structure for this compound is proposed to feature a Boc-protected amine at one terminus of the PEG2 chain and a fluoroethyl thioether at the other. This structure provides a primary amine for coupling to the peptide chain after deprotection and a fluorinated handle for potential downstream applications.

Key Features and Applications

  • Introduction of a Hydrophilic Spacer: The PEG2 linker enhances the solubility and pharmacokinetic properties of the final peptide conjugate.[2][3]

  • Orthogonal Reactivity: The Boc-protected amine is compatible with standard Boc-SPPS, while the fluoro-sulfur moiety offers a potential site for post-synthetic modification.

  • PROTAC Synthesis: this compound serves as a versatile building block for constructing PROTACs, connecting a target protein-binding peptide to an E3 ligase ligand.

Experimental Protocols

The following protocols are based on standard Boc solid-phase peptide synthesis methodologies. It is recommended to perform a small-scale trial synthesis to optimize conditions for specific peptide sequences.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compoundSynthesis GradeCommercially available
Boc-protected amino acidsSynthesis GradeStandard suppliers
Solid support (e.g., Merrifield resin, PAM resin)100-200 meshStandard suppliers
Dichloromethane (DCM)Anhydrous, peptide synthesis gradeStandard suppliers
N,N-Dimethylformamide (DMF)Anhydrous, peptide synthesis gradeStandard suppliers
Trifluoroacetic acid (TFA)Reagent gradeStandard suppliers
Diisopropylethylamine (DIEA)Reagent gradeStandard suppliers
Coupling reagents (e.g., HBTU, HATU, DIC)Synthesis GradeStandard suppliers
HOBt or OxymaSynthesis GradeStandard suppliers
Scavengers (e.g., anisole, thioanisole, water)Reagent gradeStandard suppliers
General Workflow for SPPS using this compound

The general strategy involves the synthesis of the desired peptide on a solid support using standard Boc-SPPS protocols. This compound is then coupled to the N-terminus of the completed peptide chain prior to side-chain deprotection and cleavage from the resin.

spss_workflow resin Resin Swelling faa_coupling First Amino Acid Coupling resin->faa_coupling peptide_elongation Peptide Elongation Cycles (Boc Deprotection, Neutralization, Coupling) faa_coupling->peptide_elongation linker_coupling This compound Coupling peptide_elongation->linker_coupling cleavage Cleavage and Deprotection linker_coupling->cleavage purification Purification and Analysis cleavage->purification

Caption: General workflow for incorporating this compound in SPPS.

Protocol 1: Coupling of this compound to the N-terminus of a Resin-Bound Peptide

This protocol assumes the peptide has been fully assembled on the solid support and the final N-terminal Boc group has been removed.

  • Resin Preparation:

    • Swell the peptide-resin (1 equivalent) in DCM for 30 minutes, followed by DMF for 30 minutes.

    • Perform a final N-terminal Boc deprotection using 50% TFA in DCM for 30 minutes.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

    • Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Activation and Coupling of this compound:

    • In a separate vessel, dissolve this compound (2-3 equivalents), a coupling agent (e.g., HBTU, 2-3 equivalents), and an activator (e.g., HOBt, 2-3 equivalents) in a minimal amount of DMF.

    • Add DIEA (4-6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated this compound solution to the swelled and neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling Reaction:

    • The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • After a complete reaction, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).

    • Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

The choice of cleavage cocktail and conditions depends on the specific amino acid composition of the peptide and the type of resin used. A common method for peptides synthesized on Merrifield or PAM resins is high-HF cleavage.

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

  • Preparation for Cleavage:

    • Dry the peptide-resin thoroughly under high vacuum for at least 4 hours.

    • Place the dried resin in a suitable HF-resistant reaction vessel.

    • Add a scavenger cocktail to the resin. A common mixture is the "low-high" HF procedure which involves an initial treatment with a high concentration of a scavenger like dimethyl sulfide (DMS) to minimize side reactions. A standard scavenger mixture for the final cleavage is anisole and thioanisole.

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0 °C.

    • Carefully condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

  • Work-up:

    • Evaporate the HF under a stream of nitrogen or under vacuum.

    • Wash the resulting peptide-resin mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.

    • Filter the crude peptide and wash with additional cold ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid or acetonitrile/water) for purification.

Alternative Cleavage: TFA-based Cleavage

For peptides synthesized on resins amenable to TFA cleavage (e.g., Wang resin, Rink Amide resin), a TFA-based cocktail can be used.

  • Cleavage Cocktail Preparation:

    • Prepare a fresh cleavage cocktail. A common mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). The addition of scavengers is crucial to prevent side reactions with sensitive amino acids.

  • Cleavage Procedure:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

  • Work-up:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

Data Presentation

Table 1: Recommended Reagent Equivalents for this compound Coupling

ReagentEquivalents (relative to resin substitution)
This compound2 - 3
Coupling Agent (e.g., HBTU)2 - 3
Activator (e.g., HOBt)2 - 3
Base (DIEA)4 - 6

Table 2: Common Cleavage Cocktails for Boc-SPPS

Cleavage MethodReagentsTypical Conditions
High HFAnhydrous HF, Anisole, Thioanisole0 °C, 1-2 hours
TFA-basedTFA/TIS/Water (95:2.5:2.5)Room Temperature, 2-4 hours

Logical Relationships in this compound Application

The following diagram illustrates the decision-making process for incorporating and cleaving a peptide modified with this compound.

decision_process start Start: Peptide Synthesized on Resin n_term_deprotect N-terminal Boc Deprotection start->n_term_deprotect coupling Couple this compound n_term_deprotect->coupling cleavage_choice Select Cleavage Method coupling->cleavage_choice hf_cleavage High HF Cleavage cleavage_choice->hf_cleavage Merrifield/PAM Resin tfa_cleavage TFA-based Cleavage cleavage_choice->tfa_cleavage Wang/Rink Amide Resin purification Purification and Analysis hf_cleavage->purification tfa_cleavage->purification end End: Purified F-PEG2-S-Peptide purification->end

References

Application Notes and Protocols for Boc Deprotection of F-PEG2-S-Boc with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the deprotection of the tert-butyloxycarbonyl (Boc) group from F-PEG2-S-Boc using trifluoroacetic acid (TFA). The protocols detailed herein are essential for the synthesis of amine-functionalized PEG linkers, which are critical intermediates in bioconjugation and drug development.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under mildly acidic conditions.[1][2] Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection, typically used in a solvent such as dichloromethane (DCM).[3][4] The deprotection reaction proceeds via acid-catalyzed cleavage, yielding the free amine as a TFA salt, a stable tert-butyl cation, and carbon dioxide.[2]

These application notes provide a detailed protocol for the deprotection of this compound, methods for monitoring the reaction progress, and procedures for the work-up and isolation of the resulting F-PEG2-S-Amine.

Mechanism of TFA-Mediated Boc Deprotection

The cleavage of the Boc group with TFA is a well-established acid-catalyzed elimination reaction that involves four main steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the elimination of a stable tert-butyl cation and the formation of a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide gas.

  • Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.

It is crucial to perform this reaction in a well-ventilated area and not in a closed system, as the reaction generates carbon dioxide gas.

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Mechanism with TFA Boc_Amine Boc-Protected Amine (this compound) Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-butyl cation Amine_Salt Amine TFA Salt (F-PEG2-S-Amine) Carbamic_Acid->Amine_Salt - CO2 + TFA

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Protocols

Materials and Reagents
  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene (optional, for removal of residual TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Protocol 1: Standard Boc Deprotection

This protocol describes the standard procedure for the Boc deprotection of this compound using a TFA/DCM solution.

  • Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution to create a 50% TFA/DCM mixture. For example, to 10 mL of the DCM solution, add 10 mL of TFA.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed, which typically takes 1-2 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate the residue with toluene (3 times). The resulting product is the TFA salt of the deprotected amine, which can be used directly in subsequent steps or further purified.

Protocol 2: Work-up for the Free Amine

If the free amine is required, a basic work-up is necessary to neutralize the TFA salt.

  • Dissolve the crude residue from Protocol 1 in DCM.

  • Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Caution: This will cause CO₂ evolution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solution under reduced pressure to obtain the free amine, F-PEG2-S-Amine.

Reaction Monitoring

To ensure complete deprotection without unnecessary exposure to strong acid, it is crucial to monitor the reaction's progress.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method. The deprotected amine is more polar and will have a lower Rf value than the Boc-protected starting material. The spots can be visualized using a suitable stain like ninhydrin for primary amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress. It allows for the quantification of the starting material, the product, and any potential side products by monitoring the disappearance of the mass corresponding to the Boc-protected compound and the appearance of the mass for the deprotected product.

Troubleshooting
  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the concentration of TFA (e.g., from 20% to 50% in DCM) or extending the reaction time. A stronger acid system, such as 4M HCl in 1,4-dioxane, can also be considered.

  • Side Products: The formation of side products can occur. The tert-butyl cation generated during the reaction is a reactive electrophile and can lead to undesired alkylation of electron-rich functional groups. The use of scavengers may be necessary in such cases.

Quantitative Data Summary

The following table summarizes the general reaction conditions for Boc deprotection with TFA, which can be used as a starting point for the optimization of the this compound deprotection.

ParameterValueReference(s)
TFA Concentration 25-50% in Dichloromethane (DCM)
Temperature Room Temperature (20-25 °C)
Reaction Time 30 minutes - 2 hours
Equivalents of TFA 5 - 10 equivalents (or used as a solvent mixture)

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the Boc deprotection of this compound.

Experimental_Workflow cluster_workflow Boc Deprotection Workflow Start Dissolve this compound in DCM Cool Cool to 0°C Start->Cool Add_TFA Add TFA (50% v/v) Cool->Add_TFA React Stir at RT for 1-2h Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Evaporate Evaporate Solvent & Excess TFA Monitor->Evaporate Complete TFA_Salt Obtain Amine as TFA Salt Evaporate->TFA_Salt Workup Optional: Basic Work-up (NaHCO3) TFA_Salt->Workup Free_Amine Obtain Free Amine Workup->Free_Amine Yes End End Workup->End No Free_Amine->End

Caption: Experimental workflow for Boc deprotection.

References

Application Notes and Protocols for the Analytical Characterization of F-PEG2-S-Boc Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is a critical component that influences the PROTAC's efficacy, selectivity, and physicochemical properties.[3] This document provides detailed application notes and protocols for the analytical characterization of PROTACs containing a specific linker, F-PEG2-S-Boc, which incorporates a fluoroethyl-PEG2 motif with a Boc-protected sulfur linkage.

Robust analytical characterization is paramount for the successful development of PROTACs, ensuring their identity, purity, and biological activity. The methods outlined below provide a comprehensive framework for evaluating this compound containing PROTACs from initial physicochemical assessment to cellular activity profiling.

Application Note 1: Physicochemical Characterization

A thorough understanding of the physicochemical properties of a PROTAC is the foundation for its development. This includes confirming its identity, assessing its purity, and elucidating its structure.

Purity and Identity Confirmation by UPLC-MS

Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) is an essential technique for verifying the purity and confirming the molecular weight of synthesized PROTACs.[4] Given the relatively high molecular weight of PROTACs, this method is crucial for identifying any impurities or degradation products.

Illustrative UPLC-MS Data for a Hypothetical this compound PROTAC

ParameterExpected ValueObserved Value
Retention Time (t_R)-1.86 min
Molecular Weight (Theoretical)[M+H]⁺: 850.42[M+H]⁺: 850.45
Purity>95%98.5%

Note: The data presented is for illustrative purposes and will vary depending on the specific POI and E3 ligase ligands.

Experimental Protocol: UPLC-MS Analysis

  • Sample Preparation: Dissolve the this compound containing PROTAC in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL. Dilute the stock solution with the initial mobile phase to an appropriate concentration for injection (e.g., 10 µg/mL).

  • UPLC Conditions:

    • Column: ACQUITY UPLC HSS T3 Column (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 5-95% B over 4 minutes

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: m/z 100-1500

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

  • Data Analysis: Integrate the peak corresponding to the PROTAC in the total ion chromatogram (TIC) to determine its purity. Analyze the mass spectrum to confirm the molecular weight.

Monitoring Boc Deprotection: The Boc (tert-butyloxycarbonyl) group is a common protecting group in organic synthesis. Its removal is a critical step in the synthesis of the final PROTAC. This deprotection step can be monitored by UPLC-MS by observing the disappearance of the Boc-protected precursor and the appearance of the deprotected product, which will have a lower molecular weight.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the PROTAC molecule in solution. For this compound containing PROTACs, both ¹H NMR and ¹⁹F NMR are particularly valuable. The presence of the fluorine atom offers a unique spectroscopic handle with a high signal-to-noise ratio and sensitivity to the local chemical environment, making it an excellent probe for studying PROTAC conformation and binding.

Illustrative NMR Data for a Hypothetical this compound PROTAC

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H4.55t2H-OCH₂CH₂F
¹H3.75t2H-OCH₂CH₂F
¹H1.45s9H-C(CH₃)₃ (Boc)
¹⁹F-223.5t--CH₂F

Note: The data presented is for illustrative purposes and will vary depending on the specific PROTAC structure.

Experimental Protocol: ¹H and ¹⁹F NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Reference the spectrum to the residual solvent peak.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • Use an external standard (e.g., trifluoroacetic acid) for referencing if necessary.

  • Data Analysis: Integrate the peaks and analyze the chemical shifts and coupling constants to confirm the structure of the this compound linker and the overall PROTAC molecule. The disappearance of the singlet at ~1.4 ppm in the ¹H NMR spectrum can confirm the successful deprotection of the Boc group.

Application Note 2: Biophysical and Cellular Characterization

Following physicochemical validation, it is crucial to assess the biological activity of the this compound containing PROTAC. This involves confirming its engagement with the target protein in a cellular context, its ability to form a ternary complex, and its efficacy in inducing protein degradation.

Target Engagement Assessment by Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying that the PROTAC binds to its intended target protein within intact cells. The principle of CETSA is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Illustrative CETSA Data for a Hypothetical this compound PROTAC

CompoundTarget ProteinΔT_m (°C)
Vehicle (DMSO)POI0
This compound PROTACPOI+3.5
Inactive ControlPOI+0.2

Note: The data presented is for illustrative purposes. ΔT_m is the change in the melting temperature of the protein upon compound treatment.

Experimental Protocol: CETSA

  • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the this compound PROTAC at various concentrations for a specified time (e.g., 1 hour). Include a vehicle control (DMSO) and an inactive control.

  • Thermal Challenge: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70 °C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble target protein using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. Determine the melting temperature (T_m) for each treatment condition and calculate the thermal shift (ΔT_m).

Ternary Complex Formation using NanoBRET™ Assay

The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for successful protein degradation. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell, proximity-based method that can be used to detect and quantify the formation of this complex in real-time.

Illustrative NanoBRET™ Data for a Hypothetical this compound PROTAC

ParameterThis compound PROTACInactive Control
Max BRET Ratio0.850.05
EC₅₀ (nM)50>10,000

Note: The data presented is for illustrative purposes. EC₅₀ is the concentration of PROTAC that produces half-maximal BRET signal.

Experimental Protocol: NanoBRET™ Ternary Complex Assay

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with expression vectors for the POI fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.

  • Cell Plating: Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Labeling and Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate. Then, add serial dilutions of the this compound PROTAC.

  • Signal Detection: Measure the donor emission (460 nm) and acceptor emission (>610 nm) using a plate reader capable of filtered luminescence measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC₅₀.

Quantification of Protein Degradation with HiBiT Assay

The ultimate goal of a PROTAC is to induce the degradation of the target protein. The HiBiT assay is a sensitive and quantitative method for measuring protein levels in live cells. It utilizes a small 11-amino-acid tag (HiBiT) that can be knocked into the endogenous locus of the target protein using CRISPR/Cas9.

Illustrative HiBiT Degradation Data for a Hypothetical this compound PROTAC

ParameterThis compound PROTAC
DC₅₀ (nM)15
D_max (%)95

Note: The data presented is for illustrative purposes. DC₅₀ is the concentration of PROTAC that induces 50% degradation of the target protein, and D_max is the maximum percentage of degradation observed.

Experimental Protocol: HiBiT Degradation Assay

  • Cell Line Generation: Generate a stable cell line with the HiBiT tag knocked into the endogenous locus of the POI using CRISPR/Cas9.

  • Cell Plating and Treatment: Plate the HiBiT-tagged cells in a 96-well plate. Treat the cells with a serial dilution of the this compound PROTAC for a specified time (e.g., 24 hours).

  • Lysis and Detection: Lyse the cells and add the Nano-Glo® HiBiT Lytic Detection System, which contains the LgBiT protein and furimazine substrate.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the luminescence signal to a vehicle control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and D_max values.

Mandatory Visualizations

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_biophys Biophysical & Cellular Assays synthesis PROTAC Synthesis (with Boc-protected linker) deprotection Boc Deprotection synthesis->deprotection purification Purification (HPLC) deprotection->purification uplc_ms UPLC-MS (Purity & Identity) purification->uplc_ms nmr NMR (¹H, ¹⁹F Structure) purification->nmr cetsa CETSA (Target Engagement) uplc_ms->cetsa nanobret NanoBRET (Ternary Complex Formation) cetsa->nanobret hibit HiBiT Assay (Protein Degradation) nanobret->hibit

Figure 1: Experimental workflow for PROTAC characterization.

PROTAC_MoA POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC release & recycle PolyUb Poly-ubiquitination Ternary->PolyUb Ub transfer Ub Ubiquitin (Ub) Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome recognition Degradation POI Degradation Proteasome->Degradation

Figure 2: PROTAC Mechanism of Action.

BRD4_Pathway BRD4 BRD4 SuperEnhancer Super-Enhancers BRD4->SuperEnhancer binds to acetylated histones Degradation BRD4 Degradation BRD4->Degradation RNAPolII RNA Polymerase II SuperEnhancer->RNAPolII recruits Transcription Gene Transcription RNAPolII->Transcription cMYC c-MYC Transcription->cMYC upregulates CellCycle Cell Cycle Progression & Proliferation cMYC->CellCycle PROTAC BRD4 PROTAC PROTAC->BRD4 targets Degradation->SuperEnhancer

Figure 3: Simplified BRD4 signaling pathway targeted by PROTACs.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound containing PROTACs. From initial synthesis and purification through to detailed biophysical and cellular evaluation, these protocols enable researchers to confirm the identity, purity, and biological function of their PROTAC molecules. The systematic application of these techniques is essential for establishing structure-activity relationships, optimizing PROTAC design, and advancing the development of novel protein degraders for therapeutic applications. The inclusion of a fluorine atom in the linker offers a valuable analytical handle for techniques such as ¹⁹F NMR, providing deeper insights into the behavior of these complex molecules.

References

Application Notes and Protocols for LC-MS Analysis of PROTACs Synthesized with F-PEG2-S-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the liquid chromatography-mass spectrometry (LC-MS) analysis of Proteolysis Targeting Chimeras (PROTACs) synthesized using the F-PEG2-S-Boc linker. The protocols outlined below are designed to be adaptable for various PROTAC molecules incorporating this common polyethylene glycol (PEG)-based linker, which is frequently used to improve physicochemical properties such as solubility.[1]

PROTACs represent a novel therapeutic modality that induces targeted protein degradation.[] Their unique tripartite structure, consisting of a target protein binder, an E3 ligase binder, and a linker, results in larger molecules compared to traditional small-molecule drugs, presenting specific challenges for bioanalysis.[3] LC-MS/MS has emerged as a crucial tool for the sensitive and selective quantification of PROTACs in complex biological matrices, which is essential for pharmacokinetic/pharmacodynamic (PK/PD) studies and drug development.[4][5]

Core Principles of LC-MS Analysis of PROTACs

The successful LC-MS analysis of PROTACs hinges on several key considerations:

  • Sample Preparation: Efficient extraction of the PROTAC from the biological matrix (e.g., plasma, tissue homogenates) while minimizing matrix effects is critical. Protein precipitation is a commonly used and effective method.

  • Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) using a C18 column is typically employed to separate the PROTAC from endogenous components. A gradient elution with an organic solvent (e.g., acetonitrile or methanol) and an aqueous mobile phase containing a modifier like formic acid is standard.

  • Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode provides the high selectivity and sensitivity required for quantification at low concentrations. Due to the relatively high molecular weight of PROTACs, they may form multi-charged ions, which can be leveraged for improved sensitivity.

  • Method Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability to ensure reliable and reproducible results, following regulatory guidelines.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of PROTACs from plasma samples.

Materials:

  • Blank plasma (from the same species as the study samples)

  • PROTAC stock solution (in DMSO or other suitable organic solvent)

  • Internal Standard (IS) stock solution (a structurally similar compound, if available)

  • Precipitation solvent: Acetonitrile or a 1:1 (v/v) mixture of acetonitrile and methanol.

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the PROTAC stock solution into blank plasma.

  • To 50 µL of plasma sample, standard, or QC, add the internal standard solution.

  • Add 200 µL of cold precipitation solvent.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (to be optimized for the specific PROTAC):

ParameterRecommended Starting Conditions
Column C18, e.g., Phenomenex Kinetex XB-C18 (2.1 x 50 mm, 1.7 µm) or ACQUITY HSS T3 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the PROTAC, then return to initial conditions for re-equilibration. A typical gradient might be 5-95% B over 5-10 minutes.
Column Temperature 40°C
Injection Volume 5 - 10 µL

MS/MS Parameters (to be optimized for the specific PROTAC):

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]+ or other relevant adducts of the PROTAC and IS. Due to the higher molecular weight, [M+2H]2+ may also be considered.
Product Ions Select at least two stable and intense fragment ions for each analyte for quantification and qualification.
Collision Energy Optimize for maximum signal intensity of the product ions.
Source Temperature Optimize to minimize in-source fragmentation.

Data Analysis:

  • Integrate the peak areas of the MRM transitions for the PROTAC and the IS.

  • Calculate the peak area ratio (PROTAC/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of the PROTAC in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Quantitative data from the LC-MS analysis should be summarized in clear and concise tables.

Table 1: Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
PROTAC-X1 - 1000y = 0.0015x + 0.0002> 0.99

Table 2: Accuracy and Precision Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Accuracy (%)Precision (%CV)
LLOQ10.98 ± 0.0998.09.2
Low32.95 ± 0.2198.37.1
Medium100102.5 ± 6.8102.56.6
High800810.2 ± 45.1101.35.6

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_MoA cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action of a PROTAC, inducing the ubiquitination and subsequent proteasomal degradation of a target protein.

LC-MS Analysis Workflow

LCMS_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Spiking Spiking of Internal Standard Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection LC_Separation Chromatographic Separation (C18 Column) LC_Injection->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Analysis Tandem MS Analysis (MRM) MS_Ionization->MS_Analysis Data_Processing Data Processing and Quantification MS_Analysis->Data_Processing

Caption: A typical workflow for the LC-MS/MS analysis of PROTACs from biological matrices.

References

Application Notes and Protocols: NMR Characterization of a Fluorinated, PEGylated, Boc-Protected Cysteine Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of a novel trifunctional linker, N-Boc-S-(2-(2-fluoroethoxy)ethyl)-L-cysteine, herein referred to as F-PEG2-S-Boc. This linker is of significant interest in the development of bioconjugates, antibody-drug conjugates (ADCs), and PROTACs, offering a unique combination of a Boc-protected amine for controlled conjugation, a flexible and biocompatible fluoro-PEGylated spacer to enhance solubility and pharmacokinetic properties, and a cysteine-derived backbone. This application note presents the predicted ¹H and ¹³C NMR data, detailed experimental protocols for acquiring and interpreting the NMR spectra, and visual workflows to aid in the structural verification of this versatile linker.

Proposed Chemical Structure

Due to the ambiguity of the "this compound" nomenclature, we propose a chemically plausible structure for characterization: N-Boc-S-(2-(2-fluoroethoxy)ethyl)-L-cysteine . This structure incorporates a Boc-protected amine, a two-unit polyethylene glycol (PEG2) chain with a terminal fluorine atom, and a sulfur linkage derived from a cysteine residue.

Caption: Proposed structure of the this compound linker.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for the proposed this compound linker. These predictions are based on known values for similar structural motifs, including N-Boc-S-trityl-L-cysteine and various fluoro-PEG derivatives.[1][2]

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~7.26br s1HNH Broad singlet, may exchange with D₂O.
~4.60 - 4.50dt1HCH₂ -FDoublet of triplets, J(H,F) ≈ 47 Hz, J(H,H) ≈ 4 Hz.
~4.40 - 4.30m1Hα-CH Multiplet.
~3.80 - 3.70t2HO-CH₂ -CH₂-FTriplet, J ≈ 4 Hz.
~3.70 - 3.60m4HS-CH₂-CH₂ -O-CH₂ Overlapping multiplets from the PEG chain.
~2.95 - 2.80m2Hβ-CH₂ Multiplet.
~2.80 - 2.70t2HS-CH₂ Triplet, J ≈ 7 Hz.
1.45s9HC(CH₃ )₃Singlet for the Boc protecting group.
Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmAssignmentNotes
~173C =O (Carboxyl)
~155C =O (Boc)
~83.0 (d)C H₂-FDoublet, J(C,F) ≈ 170 Hz.
~80.0C (CH₃)₃Quaternary carbon of the Boc group.
~71.0O-C H₂-CH₂-F
~70.5S-CH₂-C H₂-O
~70.0O-C H₂-CH₂-S
~53.0α-C H
~34.0β-C H₂
~32.0S-C H₂
28.3C(C H₃)₃Methyl groups of the Boc group.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Dissolution: Accurately weigh 5-10 mg of the this compound linker and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

¹H NMR Spectroscopy Protocol
  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Probe: Standard broadband or inverse detection probe.

    • Temperature: 298 K (25 °C).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

    • Phase and baseline correct the spectrum.

    • Reference the TMS peak to 0.00 ppm.

    • Integrate all peaks and determine multiplicities.

¹³C NMR Spectroscopy Protocol
  • Instrument Setup:

    • Spectrometer: 100 MHz (for a 400 MHz ¹H) or higher.

    • Probe: Standard broadband probe.

    • Temperature: 298 K (25 °C).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C is an insensitive nucleus.

  • Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).

    • Phase and baseline correct the spectrum.

    • Reference the CDCl₃ solvent peak to 77.16 ppm.

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the NMR characterization of the this compound linker.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_validation Structure Validation prep Dissolve Linker in CDCl3 with TMS acq_1h Acquire 1H NMR Spectrum prep->acq_1h acq_13c Acquire 13C NMR Spectrum prep->acq_13c proc_1h Process 1H Spectrum (FT, Phasing, Baseline, Referencing) acq_1h->proc_1h proc_13c Process 13C Spectrum (FT, Phasing, Baseline, Referencing) acq_13c->proc_13c analysis_1h 1H Analysis: - Chemical Shift - Integration - Multiplicity proc_1h->analysis_1h analysis_13c 13C Analysis: - Chemical Shift - C-F Coupling proc_13c->analysis_13c validation Compare with Predicted Data and Known Structures analysis_1h->validation analysis_13c->validation conclusion Confirm Structure of This compound Linker validation->conclusion

Caption: Workflow for NMR characterization.

Interpretation Notes:

  • Boc Group: The presence of a sharp singlet integrating to 9 protons around 1.45 ppm in the ¹H spectrum and two signals around 80.0 and 28.3 ppm in the ¹³C spectrum are characteristic of the t-butyl group of the Boc protecting group.[3]

  • Fluoro-PEG2 Chain: The key feature for confirming the fluoro-PEG2 moiety is the doublet of triplets in the ¹H spectrum around 4.5-4.6 ppm, showing a large coupling to fluorine (~47 Hz). In the ¹³C spectrum, the carbon directly attached to the fluorine will appear as a doublet with a large one-bond C-F coupling constant (~170 Hz).

  • Cysteine Backbone: The α-proton and β-protons of the cysteine backbone will appear as multiplets in the ¹H spectrum. Their corresponding carbons will be observed in the aliphatic region of the ¹³C spectrum.

  • Structural Integrity: The integration of the various signals in the ¹H NMR spectrum should correspond to the number of protons in each part of the molecule, confirming the overall structure and purity.

By following these protocols and using the provided data for comparison, researchers can confidently verify the structure and purity of the this compound linker, ensuring the quality of this critical component in their drug development and bioconjugation applications.

References

Step-by-Step Guide to Assembling a PROTAC with F-PEG2-S-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Proteolysis targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. This guide provides a detailed, step-by-step protocol for the assembly of a PROTAC utilizing the F-PEG2-S-Boc linker, a bifunctional molecule featuring a fluoroethyl PEG moiety for improved physicochemical properties and a Boc-protected amine for sequential conjugation.

This document will use the synthesis of a BRD4-targeting PROTAC as a representative example. BRD4 is a well-validated target in oncology, and its degradation has shown significant therapeutic potential.[1][2][3][4] The protocols described herein can be adapted for other proteins of interest and E3 ligase ligands.

Overview of PROTAC Assembly

The assembly of a PROTAC is a modular process that involves the synthesis of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker to connect them. The this compound linker serves as a bridge, with its distinct functionalities allowing for a stepwise and controlled conjugation strategy.

The general workflow for assembling a PROTAC using this compound is as follows:

  • Conjugation of the POI ligand to the this compound linker.

  • Deprotection of the Boc group on the linker to reveal a primary amine.

  • Conjugation of the E3 ligase ligand to the deprotected linker-POI ligand intermediate.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of a BRD4-targeting PROTAC using the this compound linker.

Protocol 1: Synthesis of the POI-Linker Intermediate

This protocol describes the coupling of a POI ligand with a suitable reactive group (e.g., a haloalkane) to the thiol group of the this compound linker via a nucleophilic substitution reaction. For this example, we will consider a derivative of the BRD4 inhibitor JQ1 bearing a chloroacetyl group.

Reagents and Materials:

  • JQ1-chloroacetamide (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve JQ1-chloroacetamide and this compound in anhydrous DMF.

  • Add potassium carbonate to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the JQ1-Linker-Boc intermediate.

Protocol 2: Boc Deprotection of the POI-Linker Intermediate

This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to expose the primary amine, which will then be coupled to the E3 ligase ligand.

Reagents and Materials:

  • JQ1-Linker-Boc intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the JQ1-Linker-Boc intermediate in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.

  • The resulting amine intermediate (as a TFA salt) is typically used in the next step without further purification.

Protocol 3: Synthesis of the Final PROTAC

This final step involves the amide coupling of the deprotected POI-linker intermediate with the E3 ligase ligand. In this example, we will use pomalidomide, a well-known ligand for the Cereblon (CRBN) E3 ligase.

Reagents and Materials:

  • JQ1-Linker-NH₂ TFA salt (1.1 eq)

  • Pomalidomide (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve pomalidomide in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid of pomalidomide.

  • Add a solution of the JQ1-Linker-NH₂ TFA salt in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired product.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and activity of BRD4-targeting PROTACs with PEG linkers, compiled from various literature sources. While specific data for this compound is not publicly available, these tables provide a general reference for expected outcomes.

Table 1: Synthesis Yields and Purity

StepProductTypical Yield (%)Typical Purity (%) (by HPLC)
1POI-Linker-Boc60-80>95
2POI-Linker-NH₂>95 (crude)Used directly
3Final PROTAC30-50>98

Table 2: Biological Activity of BRD4-Targeting PROTACs

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Cell Line
PROTAC APEG4<10>90DLBCL
PROTAC BPEG6~50~85Breast Cancer
PROTAC CAlkyl-PEG<1>95Leukemia

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.[2]

Mandatory Visualizations

Diagram 1: Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_step1 Step 1: POI-Linker Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: E3 Ligase Ligand Conjugation POI POI Ligand (JQ1-chloroacetamide) Step1_Reaction Nucleophilic Substitution (K₂CO₃, DMF) POI->Step1_Reaction Linker This compound Linker->Step1_Reaction Intermediate1 POI-Linker-Boc Step1_Reaction->Intermediate1 Step2_Reaction Acidic Cleavage (TFA, DCM) Intermediate1->Step2_Reaction Intermediate2 POI-Linker-NH₂ Step2_Reaction->Intermediate2 Step3_Reaction Amide Coupling (HATU, DIPEA, DMF) Intermediate2->Step3_Reaction E3_Ligand E3 Ligase Ligand (Pomalidomide) E3_Ligand->Step3_Reaction Final_PROTAC Final PROTAC Step3_Reaction->Final_PROTAC

Caption: Workflow for the three-step synthesis of a PROTAC.

Diagram 2: PROTAC Mechanism of Action and BRD4 Signaling

PROTAC_Mechanism cluster_PROTAC PROTAC-mediated Degradation cluster_Signaling Downstream Signaling PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex E3_Ligase CRBN E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation cMYC c-MYC Transcription Degradation->cMYC inhibition Apoptosis Apoptosis Degradation->Apoptosis induction Cell_Proliferation Cell Proliferation cMYC->Cell_Proliferation promotion

Caption: PROTAC-induced degradation of BRD4 and its downstream effects.

Conclusion

The modular nature of PROTAC synthesis, facilitated by versatile linkers such as this compound, allows for the rapid generation of potent and selective protein degraders. The inclusion of a PEG motif can enhance solubility and optimize the formation of the ternary complex, while the fluoroethyl group may improve metabolic stability and cell permeability. The protocols outlined in this guide provide a robust framework for the assembly of PROTACs, which can be further optimized to fine-tune their pharmacological properties. The successful synthesis and application of these molecules hold immense promise for the advancement of targeted protein degradation as a therapeutic strategy.

References

Application Notes and Protocols for F-PEG2-S-Boc in the Synthesis of VHL-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate pathogenic proteins by hijacking the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] The von Hippel-Lindau (VHL) E3 ligase is a commonly utilized ligase in PROTAC design due to its well-characterized ligands and broad tissue expression.[3] The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties. F-PEG2-S-Boc is a frequently employed PEG-based linker in the synthesis of VHL-recruiting PROTACs, offering benefits such as increased solubility and optimized spatial orientation.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of VHL-recruiting PROTACs.

Data Presentation

The following table summarizes key quantitative data for VHL-recruiting PROTACs, highlighting the impact of linker composition on degradation potency (DC50) and maximal degradation (Dmax).

PROTACTarget ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC A TBK1VHLPEG21396
PROTAC B TBK1VHLPEG2929276
PROTAC C TBK1VHLPEG< 12InactiveN/A
PROTAC D ERαVHLPEG16More Potent-
PROTAC E ERαVHLPEG12Less Potent-
PROTAC F BRD4VHLPEG-Decreased potency with increased length-
PROTAC G SMARCA2/4VHLPEG-250/30070/65

Experimental Protocols

Synthesis of VHL-Recruiting PROTACs using this compound

This protocol outlines a general modular approach for synthesizing a PROTAC using an this compound linker. The synthesis involves the separate preparation of the target-binding ligand and the VHL ligand, followed by their conjugation using the linker.

Materials:

  • This compound linker

  • Target Protein Ligand with a suitable functional group for conjugation (e.g., amine, carboxylic acid)

  • VHL Ligand (e.g., VH032 amine) with a suitable functional group for conjugation

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Purification system (e.g., preparative HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • Functionalization of Ligands: Ensure that the target protein ligand and the VHL ligand have appropriate functional groups for amide bond formation with the this compound linker.

  • Boc Deprotection of Linker: If necessary, deprotect the Boc group on the this compound linker using standard acidic conditions (e.g., TFA in DCM) to reveal the free amine.

  • First Coupling Reaction:

    • Dissolve the VHL ligand (with a carboxylic acid) and the deprotected F-PEG2-S-amine linker in DMF.

    • Add HATU, HOBt, and DIPEA to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting VHL-linker intermediate by preparative HPLC.

  • Second Coupling Reaction:

    • Activate the carboxylic acid on the target protein ligand using HATU and HOBt in DMF.

    • Add the purified VHL-linker intermediate and DIPEA to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Final Purification and Characterization:

    • Purify the final PROTAC product by preparative HPLC.

    • Confirm the identity and purity of the PROTAC by LC-MS and NMR spectroscopy.

Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle-only control.

    • Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples to denature the proteins.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against the target protein, followed by the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay (CCK-8)

This protocol is used to assess the cytotoxicity of the PROTAC compound.

Materials:

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Cell culture reagents

  • PROTAC compound

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5000 cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours of incubation, add 10 µL of various concentrations of the PROTAC compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Complex POI->Ternary_Complex Binds to PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Recruited by Ub Ubiquitin (Ub) Ubiquitination Polyubiquitination of POI Ub->Ubiquitination Transfer Proteasome 26S Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades Ternary_Complex->Ubiquitination Induces Ubiquitination->Proteasome Targeting for Degradation PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis and Evaluation Workflow start Start: Design PROTAC synthesis Chemical Synthesis (using this compound linker) start->synthesis purification Purification & Characterization (HPLC, LC-MS, NMR) synthesis->purification in_vitro_eval In Vitro Evaluation purification->in_vitro_eval binding_assay Binding Assay (e.g., Fluorescence Polarization) in_vitro_eval->binding_assay degradation_assay Degradation Assay (Western Blot) in_vitro_eval->degradation_assay viability_assay Cell Viability Assay (CCK-8) in_vitro_eval->viability_assay data_analysis Data Analysis (DC50, Dmax, IC50) binding_assay->data_analysis degradation_assay->data_analysis viability_assay->data_analysis optimization Lead Optimization data_analysis->optimization optimization->synthesis Iterative Redesign end Candidate Selection optimization->end Meets Criteria

References

Troubleshooting & Optimization

Troubleshooting low yield in F-PEG2-S-Boc conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during F-PEG2-S-Boc conjugation reactions. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low conjugation yields.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound (maleimide-thiol) conjugation reaction?

The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2] This range provides a good balance between the reaction rate and selectivity. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[1][2] Below pH 6.5, the concentration of the reactive thiolate anion is reduced, which slows down the reaction.[3] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and side reactions with primary amines (e.g., lysine residues).

Q2: My protein/peptide has disulfide bonds. Is a reduction step necessary before conjugation?

Yes, a reduction step is crucial. Maleimide groups react with free sulfhydryl (-SH) groups, not with oxidized disulfide bonds (-S-S-). Therefore, you must reduce the disulfide bonds to generate free thiols available for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly recommended reducing agent because it is effective over a broad pH range and typically does not need to be removed before the conjugation step.

Q3: Why is my maleimide reagent (this compound) no longer reactive?

The maleimide group is sensitive to hydrolysis, especially in aqueous solutions at neutral or alkaline pH. Once the maleimide ring opens, it can no longer react with a thiol group. To ensure maximum reactivity, it is critical to prepare solutions of the maleimide reagent in an anhydrous solvent like DMSO or DMF immediately before use and add it to the reaction buffer at the last moment. Storing maleimide reagents in aqueous buffers is not recommended.

Q4: What are the common side reactions that can occur during a maleimide-thiol conjugation?

Several side reactions can compete with the desired conjugation, leading to low yields and impurities:

  • Maleimide Hydrolysis: As mentioned, the maleimide ring can be hydrolyzed at neutral to high pH, rendering it inactive.

  • Reaction with Amines: At a pH above 7.5, primary amines (like the side chain of lysine) become deprotonated and can react with the maleimide group, reducing the selectivity of the reaction.

  • Thiazine Rearrangement: If you are conjugating to a peptide with an unprotected N-terminal cysteine, the N-terminal amine can attack the succinimide ring of the conjugate, leading to a stable six-membered thiazine derivative. This is more common at neutral to basic pH.

  • Reaction with Reducing Agents: Thiol-containing reducing agents like DTT and β-mercaptoethanol will compete with your target molecule for the maleimide reagent. If these are used, they must be removed before adding the this compound.

Q5: When and how should the Boc protecting group be removed?

The Boc (tert-butyloxycarbonyl) group is a protecting group on an amine. It should be removed after the maleimide-thiol conjugation and subsequent purification of the conjugate. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), in an organic solvent like dichloromethane (DCM). This releases the free amine for subsequent reaction steps if desired.

Troubleshooting Guide for Low Conjugation Yield

This guide is designed to help you systematically identify and resolve the root cause of low yields in your this compound conjugation experiments.

Troubleshooting_Low_Yield start_node Start: Low Conjugation Yield q1 1. Was the Maleimide Reagent Prepared Fresh? start_node->q1 q_node q_node s_node s_node end_node end_node q2 2. Were Protein Disulfide Bonds Reduced? q1->q2 Yes s1 Solution: Prepare this compound in anhydrous DMSO/DMF immediately before use. Avoid aqueous storage. q1->s1 No q3 3. Was the Reaction pH Optimal (6.5-7.5)? q2->q3 Yes s2 Solution: Pre-treat protein with a reducing agent (e.g., TCEP). Ensure complete reduction and prevent re-oxidation with degassed buffers. q2->s2 No q4 4. Was the Molar Ratio of Reagents Optimized? q3->q4 Yes s3 Solution: Verify buffer pH is between 6.5-7.5. Lower pH slows the reaction; higher pH increases hydrolysis and side reactions. q3->s3 No q5 5. Were Interfering Substances Present? q4->q5 Yes s4 Solution: Perform trial reactions with varying maleimide:thiol molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal stoichiometry. q4->s4 No q5->end_node No s5 Solution: Remove thiol-containing reducing agents (DTT, BME) before conjugation. Use amine-free buffers (e.g., PBS, HEPES). q5->s5 Yes

Caption: Troubleshooting decision tree for low yield in this compound conjugation.

Data Presentation: Recommended Reaction Parameters

Optimizing reaction conditions is critical for achieving high conjugation yields. The following tables summarize key quantitative parameters.

Table 1: Recommended Molar Ratios for Reagents

ReagentMolar Ratio (Reagent:Protein/Peptide Thiol)Notes
This compound 5:1 to 20:1A 10:1 to 20:1 molar excess is a common starting point. Optimization is highly recommended. For some proteins, a lower ratio (e.g., 2:1 or 5:1) may be optimal.
TCEP (Reducing Agent) 10:1 to 100:1A 50 to 100-fold molar excess over the protein is often recommended to ensure complete reduction of disulfide bonds.

Table 2: Key Reaction Conditions

ParameterRecommended ValueRationale
pH 6.5 - 7.5Balances reaction speed with selectivity for thiols and minimizes maleimide hydrolysis.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature for 1-2 hours is typical. Overnight incubation at 4°C can also be effective.
Reaction Time 1 - 2 hours (or overnight at 4°C)Reaction progress should be monitored if possible. Longer times may increase hydrolysis.
Solvent for this compound Anhydrous DMSO or DMFPrevents premature hydrolysis of the maleimide group.
Reaction Buffer Amine-free (e.g., PBS, HEPES)Buffers containing primary amines (e.g., Tris) can react with maleimides at pH > 7.5.

Experimental Protocols

The following protocols provide a general framework for performing an this compound conjugation reaction. Optimization for specific molecules is highly recommended.

Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
  • Protein Preparation: Dissolve the protein containing disulfide bonds in a degassed, amine-free buffer (e.g., 1x PBS, pH 7.2) to a concentration of 1-10 mg/mL.

  • TCEP Addition: Prepare a fresh stock solution of TCEP. Add TCEP to the protein solution to achieve a final molar excess of 50-100 fold.

  • Incubation: Incubate the mixture at room temperature for 30-60 minutes. The reaction is best performed under an inert gas (e.g., nitrogen or argon) to prevent the re-oxidation of thiols.

  • Proceed to Conjugation: In most cases, the excess TCEP does not need to be removed before proceeding with the maleimide conjugation.

Protocol 2: this compound Conjugation

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis step_node step_node reagent_node reagent_node final_node final_node p1 1. Reduce Protein with TCEP r1 3. Add this compound solution to reduced protein (pH 6.5-7.5) p1->r1 p2 2. Prepare fresh this compound in anhydrous DMSO p2->r1 r2 4. Incubate 1-2h at RT or overnight at 4°C r1->r2 r3 5. (Optional) Quench reaction with excess free thiol r2->r3 u1 6. Purify conjugate via Size Exclusion Chromatography (SEC) r3->u1 u2 7. Analyze by MS, HPLC, SDS-PAGE u1->u2 fp Purified Protein-PEG-S-Boc Conjugate u2->fp

Caption: General experimental workflow for this compound conjugation.

  • Reagent Preparation: Immediately before use, dissolve the this compound reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add the dissolved this compound solution to the reduced protein solution from Protocol 1. Aim for a 10-20 fold molar excess of the maleimide reagent as a starting point.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the final conjugate is light-sensitive.

  • Quenching (Optional): To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.

  • Purification: Remove excess, unreacted this compound and other small molecules from the conjugate using a suitable method such as size-exclusion chromatography (SEC) / desalting columns or dialysis.

Protocol 3: Boc Group Deprotection
  • Preparation: The purified, lyophilized Protein-PEG-S-Boc conjugate should be used for this step.

  • Deprotection Solution: Prepare a deprotection solution, commonly 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger. Handle TFA in a fume hood with appropriate personal protective equipment.

  • Reaction: Dissolve the conjugate in the deprotection solution and incubate at room temperature for 30-60 minutes.

  • TFA Removal: Remove the TFA and scavengers by evaporation under a stream of nitrogen, followed by purification using dialysis or a desalting column equilibrated with a suitable buffer.

Analysis and Characterization

After purification, it is essential to characterize the final conjugate to confirm a successful reaction.

  • Mass Spectrometry (MS): ESI-MS is a powerful tool to determine the mass of the final conjugate. The mass increase corresponds to the number of this compound molecules attached to the protein.

  • HPLC (High-Performance Liquid Chromatography): Techniques like Size-Exclusion (SEC) and Ion-Exchange (IEX) chromatography can be used to separate the conjugate from unreacted protein and to assess the purity and heterogeneity of the product.

  • SDS-PAGE: A noticeable shift in the molecular weight of the conjugated protein compared to the unconjugated starting material can be observed on an SDS-PAGE gel, providing a qualitative assessment of conjugation.

References

Technical Support Center: Optimizing PROTAC Linker Length with PEG Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) using polyethylene glycol (PEG) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker's primary function is to position the target protein and the E3 ligase to facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1] The length of the linker is a crucial parameter.[1][2] An optimal linker length enables the formation of a stable and productive ternary complex (Target Protein:PROTAC:E3 Ligase).[3] If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, if the linker is too long, it might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, potentially leading to a non-productive complex.

Q2: What are the most common types of linkers used in PROTAC design besides PEG derivatives?

While polyethylene glycol (PEG) chains are frequently used for their hydrophilicity and tunable length, alkyl chains are also very common. Approximately 55% of PROTAC linkers are PEG-based, and 30% are alkyl-based. Other linker types include those with rigid structures like piperazine/piperidine rings, triazoles, and alkynes to modulate conformational flexibility and physicochemical properties.

Q3: How does the composition of the linker, beyond its length, impact PROTAC performance?

Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability. The incorporation of hydrophilic units like PEG can enhance solubility. The chemical nature of the linker also affects the stability of the ternary complex and, consequently, degradation efficiency. More rigid linkers can improve conformational stability.

Q4: What is the "hook effect" in the context of PROTACs, and how can it be mitigated?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules can form separate binary complexes with the target protein and the E3 ligase, which prevents the formation of the productive ternary complex required for degradation. To mitigate the hook effect, it is important to perform detailed dose-response studies to find the optimal concentration range. Enhancing the cooperativity of the ternary complex formation through linker optimization can also help reduce the hook effect.

Troubleshooting Guide

Problem 1: My PROTAC shows good binding to both the target protein and the E3 ligase in binary assays, but I don't observe significant degradation of the target protein in cells.

This is a common challenge in PROTAC development and can be attributed to several factors:

  • Suboptimal Linker Length: Even with good binary affinities, the linker may not have the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.

    • Solution: Synthesize a library of PROTACs with varying PEG linker lengths. Even small changes in linker length can have a significant impact on degradation efficacy.

  • Poor Cell Permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane.

    • Solution: Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). Modifications to the linker, such as increasing its hydrophilicity with more PEG units, can sometimes improve permeability.

  • Cellular Efflux: The PROTAC may be actively transported out of the cells by efflux pumps, leading to insufficient intracellular concentrations.

    • Solution: Utilize cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.

  • Inefficient Ternary Complex Formation: The formation of a stable ternary complex is crucial for degradation.

    • Solution: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly evaluate the formation and stability of the ternary complex.

Problem 2: I am observing a significant "hook effect" with my PROTAC, which limits its therapeutic window.

The hook effect can be a major hurdle in developing potent PROTACs. Here are some strategies to address it:

  • Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations, thus mitigating the hook effect. This can often be achieved by optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase.

  • Careful Dose-Response Studies: Perform detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.

  • Modify Linker Composition: Introducing more rigid elements into the linker can alter the conformational dynamics and potentially lead to a more productive ternary complex, which can sometimes reduce the hook effect.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the impact of PEG linker length on PROTAC efficacy.

Table 1: Effect of PEG Linker Length on Estrogen Receptor (ER) α Degradation

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
1212>1000~20
13 16 ~100 ~80
1420~500~40

Note: Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Table 2: General Observations on PEG Linker Length and PROTAC Activity

TargetE3 LigaseLinker Length Observation
TBK1VHLLinkers shorter than 12 atoms showed no activity, while longer linkers exhibited robust degradation.
CRBN (homo-PROTAC)CRBNAn optimized short 8-atom PEG linker was most effective.
ERαVHLA 16-atom PEG linker was significantly more potent than a 12-atom linker.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Target Target Protein PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Proteasome Proteasome Target->Proteasome Degradation E3_Ligase->Target Ubiquitination Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Ub Ubiquitin Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays cluster_optimization Optimization A1 Synthesize PROTAC Library (Varying PEG Linker Lengths) A2 Characterize PROTACs (NMR, Mass Spectrometry) A1->A2 B1 Binary Binding Assays (SPR, ITC, FP) A2->B1 B2 Ternary Complex Formation (SPR, ITC) B1->B2 C1 Cellular Target Engagement (CETSA, NanoBRET) B2->C1 C2 Western Blot for Degradation (DC50, Dmax) C1->C2 C3 Cell Viability/Toxicity Assays C2->C3 D1 Analyze Data & Identify Optimal Linker Length C3->D1 D2 Further Optimization (Linker Composition, etc.) D1->D2 Troubleshooting_Flowchart Start No/Low Target Degradation Q1 Good Binary Binding? Start->Q1 A1_Yes Yes Q1->A1_Yes  Yes A1_No No Q1->A1_No  No Q2 Ternary Complex Forms? A1_Yes->Q2 Sol1 Redesign Warhead/ E3 Ligand A1_No->Sol1 A2_Yes Yes Q2->A2_Yes  Yes A2_No No Q2->A2_No  No Q3 Sufficient Cell Permeability? A2_Yes->Q3 Sol2 Synthesize Library with Varying Linker Lengths A2_No->Sol2 Sol2->Q2 A3_Yes Yes Q3->A3_Yes  Yes A3_No No Q3->A3_No  No Q4 Hook Effect Observed? A3_Yes->Q4 Sol3 Modify Linker to Improve Physicochemical Properties A3_No->Sol3 Sol3->Q3 A4_Yes Yes Q4->A4_Yes  Yes A4_No No Q4->A4_No  No Sol4 Optimize PROTAC Concentration & Enhance Cooperativity A4_Yes->Sol4 End Successful Degradation A4_No->End Sol4->Q4

References

How to improve the solubility of a PROTAC with a PEG linker

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PROTAC development. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the solubility of Proteolysis Targeting Chimeras (PROTACs) that utilize a Polyethylene Glycol (PEG) linker.

Frequently Asked Questions (FAQs)

Q1: My PROTAC with a PEG linker has poor aqueous solubility. What is the first step I should take?

A1: The initial step is to systematically evaluate the linker's properties. PEG linkers are generally incorporated to enhance hydrophilicity and solubility.[1][2] However, the overall solubility of the PROTAC is a complex interplay between the warhead, the E3 ligase ligand, and the linker.[3] Start by assessing the length of your PEG linker. Insufficient PEG units may not be enough to counteract the hydrophobicity of the two ligands.

Q2: How does the length of the PEG linker impact the solubility of my PROTAC?

A2: The length of the PEG linker is a critical factor. Generally, increasing the number of ethylene glycol units in the linker enhances the hydrophilicity and, consequently, the aqueous solubility of the PROTAC.[4][5] However, there is a trade-off. An excessively long and polar linker might negatively impact cell permeability. It is crucial to find an optimal length that balances solubility and the ability to cross the cell membrane.

Q3: Can I improve solubility without changing the linker length?

A3: Yes, several strategies can be employed. You can introduce polar functional groups into the linker or the ligands. For example, incorporating basic nitrogen atoms into aromatic rings or alkyl chains has been shown to improve solubility. Additionally, exploring different attachment points of the linker to the ligands can influence the overall physicochemical properties of the PROTAC.

Q4: My PROTAC is soluble in DMSO but precipitates in aqueous buffer. What does this indicate?

A4: This is a common issue and typically points to low thermodynamic solubility. While DMSO can solubilize many organic molecules, the PROTAC may crash out when introduced to an aqueous environment. This highlights the need for solubility optimization for biological assays. Consider strategies like linker modification or formulation approaches to improve aqueous solubility.

Q5: Are there any computational tools that can predict the solubility of my PROTAC?

A5: While several computational tools are available to predict the solubility of small molecules, their accuracy for PROTACs can be limited. PROTACs often fall "beyond the Rule of Five" due to their high molecular weight and other properties, which makes prediction challenging. Experimental determination of solubility is highly recommended. However, some studies have shown promising correlations between experimental solubility and certain computed descriptors like the topological polar surface area (TPSA) and chromatographic descriptors.

Troubleshooting Guide

Problem: PROTAC exhibits poor solubility, leading to aggregation and unreliable assay results.

This guide provides a systematic approach to troubleshoot and improve the solubility of your PEG-linked PROTAC.

Workflow for Troubleshooting PROTAC Solubility

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Linker Optimization cluster_2 Phase 3: Formulation & Re-evaluation A Poorly Soluble PROTAC B Determine Experimental Solubility (Kinetic & Thermodynamic Assays) A->B C Analyze Physicochemical Properties (LogP, TPSA, etc.) B->C D Modify PEG Linker Length (Increase PEG units) C->D If linker is a likely cause E Incorporate Hydrophilic Moieties (e.g., polar groups) C->E If length is constrained F Alter Linker Rigidity (e.g., introduce rings) C->F Consider impact on conformation G Explore Formulation Strategies (e.g., excipients, pH adjustment) C->G If chemical modification is not feasible H Re-evaluate Solubility & Activity D->H E->H F->H G->H I Solubility Improved? H->I J Proceed with Downstream Assays I->J Yes K Re-design PROTAC I->K No

Caption: A workflow for troubleshooting and improving PROTAC solubility.

Step 1: Quantify the Solubility Problem

Before making modifications, it's essential to have a baseline.

  • Action: Perform a kinetic or thermodynamic solubility assay.

  • Rationale: This will provide a quantitative measure of your PROTAC's solubility in a relevant buffer (e.g., PBS). This data is crucial for evaluating the impact of any modifications.

Step 2: Systematically Modify the PEG Linker

The linker is often the most straightforward component to modify for improving physicochemical properties.

  • Strategy 1: Vary the PEG Length

    • Action: Synthesize a small library of PROTACs with varying numbers of PEG units (e.g., 2, 4, 6, 8, 10).

    • Rationale: This allows you to empirically determine the optimal linker length for solubility without negatively impacting permeability and degradation efficacy.

  • Strategy 2: Introduce Polar Groups

    • Action: Incorporate additional polar functional groups within the linker structure, such as ethers or amines.

    • Rationale: These groups can increase the overall polarity and hydrogen bonding capacity of the PROTAC, thereby improving aqueous solubility.

  • Strategy 3: Modulate Linker Flexibility

    • Action: Introduce rigid elements like piperazine or piperidine rings into the linker.

    • Rationale: While PEG linkers are flexible, incorporating some rigidity can sometimes improve solubility and pre-organize the PROTAC for optimal ternary complex formation.

Step 3: Consider Formulation Strategies

If chemical modification is not immediately feasible or successful, formulation can be a powerful tool.

  • Action 1: pH Adjustment

    • Rationale: The solubility of PROTACs with ionizable groups can be highly dependent on pH. Experiment with different buffer pH values to find the optimal condition for solubility.

  • Action 2: Use of Excipients

    • Rationale: The addition of solubilizing agents or excipients can help to keep the PROTAC in solution. This is particularly useful for in vitro assays.

  • Action 3: Biorelevant Buffers

    • Rationale: Some PROTACs show improved solubility in biorelevant buffers like FaSSIF/FeSSIF, which mimic intestinal fluid.

Data Presentation

Table 1: Impact of PEG Linker Length on PROTAC Solubility

PROTAC CandidateLinker CompositionMolecular Weight (Da)LogP (calculated)Aqueous Solubility (µM)
PROTAC-AAlkyl C88505.2< 1
PROTAC-BPEG28984.815
PROTAC-CPEG49864.155
PROTAC-DPEG610743.4120
PROTAC-EPEG811622.7> 200

This is a hypothetical data table illustrating a common trend.

Table 2: Effect of Linker Modification on Physicochemical Properties

PROTAC VariantLinker ModificationTPSA (Ų)cLogPPermeability (Papp, 10⁻⁶ cm/s)
VHL-PROTAC-1PEG41803.51.2
VHL-PROTAC-2PEG4 with Piperazine1953.11.5
VHL-PROTAC-3Phenyl Ring instead of PEG unit1604.23.8

This table presents a conceptual comparison of how different linker modifications can affect key properties.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This assay measures the solubility of a compound from a DMSO stock solution into an aqueous buffer, reflecting a common scenario in early screening.

Materials:

  • PROTAC compound (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent)

  • Plate reader

Procedure:

  • Add 198 µL of PBS to each well of the microplate.

  • Add 2 µL of the 10 mM PROTAC DMSO stock to the wells. This results in a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the absorbance at a wavelength where the compound has maximum absorbance (determined beforehand).

  • To determine the concentration, compare the absorbance to a standard curve of the PROTAC prepared in a solvent where it is highly soluble (e.g., DMSO or a mixture of organic solvent and water).

  • The concentration at which the compound remains in solution is its kinetic solubility.

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

Assessing the impact of linker modifications on the primary biological function of the PROTAC is crucial.

Mechanism of PROTAC Action and Ternary Complex Formation

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: The mechanism of PROTAC-mediated protein degradation.

Materials:

  • Labeled Protein of Interest (POI) (e.g., with a donor fluorophore)

  • Labeled E3 Ligase (e.g., with an acceptor fluorophore)

  • Serial dilutions of your PROTAC compounds

  • Assay buffer

  • 384-well microplate

  • TR-FRET compatible plate reader

Procedure:

  • In a microplate, add the labeled POI and labeled E3 ligase at constant concentrations to each well.

  • Add serial dilutions of the PROTAC compounds to the wells. Include a no-PROTAC control.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for complex formation.

  • Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

  • The TR-FRET signal is generated when the donor and acceptor fluorophores are brought into proximity by the PROTAC.

  • Plot the TR-FRET ratio against the PROTAC concentration to determine the TC50 (concentration for half-maximal complex formation).

This assay will help ensure that modifications made to improve solubility do not compromise the PROTAC's ability to form the essential ternary complex.

References

Common side reactions during Boc deprotection of F-PEG2-S-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the Boc deprotection of F-PEG2-S-Boc. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during the Boc deprotection of this compound?

A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is a potent electrophile and can react with nucleophilic sites on your molecule.

Q2: What are the most common side reactions observed with a sulfur-containing molecule like this compound?

A2: For a molecule containing a sulfur atom, the most common side reactions during Boc deprotection are:

  • S-alkylation: The highly reactive tert-butyl cation can alkylate the nucleophilic sulfur atom.[3][4]

  • Disulfide Bond Formation: The free thiol group, exposed after deprotection, is susceptible to oxidation, leading to the formation of a disulfide-linked dimer.

Q3: How can I prevent these side reactions?

A3: The most effective way to prevent side reactions is to use "scavengers" in your deprotection reaction. Scavengers are reagents that are more reactive towards the tert-butyl cation than your substrate, effectively "trapping" it before it can cause unwanted modifications.

Q4: What are the recommended scavengers for the deprotection of this compound?

A4: Given the presence of a sulfur atom, the following scavengers are recommended:

  • Triisopropylsilane (TIS) or Triethylsilane (TES): These are excellent scavengers for tert-butyl cations.

  • Ethanedithiol (EDT): This is particularly effective in preventing the oxidation of the thiol group and can also scavenge carbocations.

Q5: My deprotection reaction appears to be incomplete. What could be the cause?

A5: Incomplete deprotection can result from several factors:

  • Insufficient acid concentration: The concentration of TFA may be too low to drive the reaction to completion.

  • Inadequate reaction time or temperature: The reaction may require more time or gentle heating.

  • Steric hindrance: The PEG chain may sterically hinder the acid's access to the Boc group.

  • Poor solvent choice: The solvent must fully dissolve both the substrate and the acid. Dichloromethane (DCM) is a commonly used solvent.

Troubleshooting Guide

Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.

  • Possible Cause: Alkylation of the sulfur atom by the tert-butyl cation or oxidation leading to disulfide formation.

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. For this compound, a combination of TIS and EDT is recommended.

Issue 2: The mass of the major product corresponds to a dimer of the expected product.

  • Possible Cause: Oxidation of the free thiol groups to form a disulfide bond.

  • Solution:

    • Add a reducing agent or an antioxidant scavenger like Ethanedithiol (EDT) to the reaction mixture.

    • Ensure the reaction and work-up are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

Issue 3: The reaction is slow or does not go to completion.

  • Possible Cause: Insufficient acid strength, inadequate reaction time, or steric hindrance.

  • Solution:

    • Increase the concentration of TFA. A common range is 20-50% v/v in DCM.

    • Increase the reaction time and monitor the progress by TLC or LC-MS.

    • If steric hindrance is suspected, a slightly elevated temperature may be required, but this should be done with caution as it can also increase the rate of side reactions.

Quantitative Data: Scavenger Cocktails

The following table summarizes common scavenger cocktails used for Boc deprotection of sensitive substrates. The optimal choice will depend on the specific substrate and reaction conditions.

Scavenger CocktailComposition (v/v/v)Target Residues/Side ReactionsReference
TFA/TIS/H₂O 95:2.5:2.5General purpose, scavenges tert-butyl cations.
TFA/Thioanisole/EDT 90:5:5For sulfur-containing and tryptophan residues.
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)For peptides with multiple sensitive residues.

Experimental Protocols

General Protocol for Boc Deprotection of this compound

  • Preparation: Dissolve the Boc-protected this compound in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Scavenger Addition: To the solution, add 2.5-5% (v/v) of triisopropylsilane (TIS) and 2.5% (v/v) of ethanedithiol (EDT).

  • Deprotection: Cool the mixture to 0°C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by precipitation in cold diethyl ether or by chromatography.

Visualizations

Boc_Deprotection_Troubleshooting cluster_start Start: Boc Deprotection of this compound cluster_monitoring Reaction Monitoring (TLC/LC-MS) cluster_analysis Product Analysis cluster_troubleshooting Troubleshooting cluster_end End Product start Initiate Deprotection (TFA/DCM) check_completion Is reaction complete? start->check_completion check_purity Is product pure? check_completion->check_purity incomplete_reaction Incomplete Reaction - Increase TFA conc. - Extend reaction time check_completion->incomplete_reaction No side_products Side Products Observed - Add scavengers (TIS, EDT) - Use inert atmosphere check_purity->side_products No success Pure Deprotected Product check_purity->success Yes incomplete_reaction->start Re-run reaction side_products->start Re-run reaction with modifications

Caption: Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Addressing the Hook Effect with F-PEG2-S-Boc Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs), specifically those incorporating the F-PEG2-S-Boc linker. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenge of the hook effect in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

A1: The hook effect is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, an increase in the PROTAC concentration leads to a decrease in the degradation of the target protein.[1] This results in a characteristic bell-shaped or "hooked" curve, which can complicate the determination of key parameters like DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).[2]

Q2: What is the underlying cause of the hook effect?

A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[3] A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[4] At excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming these unproductive binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[3]

Q3: What is this compound and what is its role in a PROTAC?

A3: this compound is a chemical linker used in the synthesis of PROTACs. The "PEG2" component refers to a short polyethylene glycol chain, which is a common feature in PROTAC linkers. The linker itself is a critical component of a PROTAC, connecting the ligand that binds to the target protein to the ligand that recruits the E3 ligase. The length, flexibility, and chemical properties of the linker, such as those offered by PEG linkers, play a crucial role in the formation and stability of the ternary complex, which can in turn influence the PROTAC's efficacy and the manifestation of the hook effect.

Q4: How does the choice of a linker like this compound potentially influence the hook effect?

A4: The linker's characteristics, including its length and composition, are critical in determining the geometry and stability of the ternary complex. A well-designed linker facilitates the optimal orientation of the target protein and the E3 ligase for efficient ubiquitination. While specific data on this compound's direct impact on the hook effect is not extensively documented, PEG-based linkers are often used to improve solubility and provide flexibility. An improperly designed linker can lead to steric hindrance or an unproductive conformation of the ternary complex, potentially exacerbating the hook effect by favoring the formation of binary complexes.

Q5: At what concentration range is the hook effect typically observed?

A5: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line used. However, it is often observed at micromolar (µM) concentrations. It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration for degradation and to detect the onset of the hook effect.

Troubleshooting Guides

Problem 1: A bell-shaped dose-response curve is observed, with decreased degradation at high PROTAC concentrations.

Likely Cause: You are observing the hook effect.

Troubleshooting StepsRationale
1. Perform a Wider Dose-Response Experiment: To accurately define the optimal concentration range and the onset of the hook effect, test a broader range of concentrations with more data points, especially at the higher end.
2. Determine DC50 and Dmax from the Optimal Range: Once the full curve is established, calculate the DC50 and Dmax values from the initial, productive phase of the curve before the hook effect begins.
3. Utilize Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinities of the PROTAC to the target protein and the E3 ligase individually (binary complexes) and together (ternary complex). This can help understand the cooperativity of the system.
4. Assess Ternary Complex Formation: Use cellular assays like NanoBRET/TR-FRET to directly measure the formation of the ternary complex at different PROTAC concentrations. A decrease in the ternary complex signal at high concentrations would confirm the hook effect mechanism.
Problem 2: No significant protein degradation is observed at any tested concentration.

Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking degradation at the tested concentrations.

Troubleshooting StepsRationale
1. Test a Much Wider Concentration Range: It's possible the effective concentration is outside the range you initially tested. A very broad range (e.g., 1 pM to 100 µM) is recommended for initial screening.
2. Verify Target and E3 Ligase Expression: Confirm that your cell line expresses both the target protein and the recruited E3 ligase at sufficient levels using Western Blot or qPCR.
3. Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or other target engagement assays to ensure the PROTAC is binding to its intended target within the cell.
4. Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Consider performing a permeability assay if cellular target engagement is low.
5. Optimize Incubation Time: Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time for maximal degradation.
6. Include a Proteasome Inhibitor Control: To confirm that any observed protein loss is due to proteasomal degradation, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). This should "rescue" the target protein from degradation.

Data Presentation

Table 1: Representative Quantitative Data for a PROTAC Exhibiting the Hook Effect

PROTAC Concentration (nM)Normalized Target Protein Level (%)
0 (Vehicle)100
0.195
175
1040
10015 (Dmax)
100035
1000060

This table illustrates a typical hook effect where maximal degradation (Dmax) is observed at 100 nM, with a decrease in efficacy at higher concentrations.

Table 2: Key Parameters for Characterizing PROTACs with a Hook Effect

ParameterDescriptionHow to Determine from Dose-Response Curve
DC50 The concentration of the PROTAC that results in 50% degradation of the target protein.Calculated from the initial descending part of the bell-shaped curve.
Dmax The maximum percentage of protein degradation achieved.The lowest point of the bell-shaped curve, representing the most effective degradation.
Hook Effect Onset The concentration at which the degradation efficacy begins to decrease.The concentration at which the curve starts to ascend after reaching Dmax.

Experimental Protocols

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound (with this compound linker) and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Methodology:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash cells with PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Perform SDS-PAGE to separate proteins and then transfer them to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies (target and loading control), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to the loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to qualitatively assess the formation of the Target-PROTAC-E3 Ligase ternary complex.

Materials:

  • Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)

  • Co-IP lysis buffer

  • Antibody against the target protein or a tag

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Methodology:

  • Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor. Lyse the cells with a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein. Add protein A/G beads to capture the antibody-protein complex.

  • Washing: Wash the beads several times to remove non-specific binding proteins.

  • Elution: Elute the captured proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.

Mandatory Visualization

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: Observe Hook Effect dose_response 1. Wider Dose-Response Western Blot start->dose_response data_analysis 2. Analyze Data (DC50, Dmax) dose_response->data_analysis ternary_complex_assay 3. Assess Ternary Complex (e.g., NanoBRET) data_analysis->ternary_complex_assay biophysical_assays 4. Biophysical Characterization (SPR/ITC) ternary_complex_assay->biophysical_assays optimization 5. PROTAC/Linker Optimization biophysical_assays->optimization optimization->dose_response Re-evaluate end End: Mitigated Hook Effect optimization->end

Caption: Experimental workflow for addressing the hook effect.

Hook_Effect_Logic cluster_concentration PROTAC Concentration cluster_complexes Complex Formation low_conc Low to Optimal Concentration ternary Productive Ternary Complex low_conc->ternary high_conc High (Excessive) Concentration binary Non-Productive Binary Complexes high_conc->binary degradation Protein Degradation ternary->degradation no_degradation Reduced/No Degradation binary->no_degradation

References

Technical Support Center: Fluoro-PEG Linkers for Enhanced PROTAC Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing fluoro-PEG linkers to improve the cell permeability of Proteolysis Targeting Chimeras (PROTACs). Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why is cell permeability a major challenge for PROTACs?

A1: PROTACs are inherently large molecules, often with molecular weights exceeding 800-1000 Da and a high polar surface area.[1][2][3] These characteristics place them outside the typical chemical space defined by guidelines for orally bioavailable drugs (e.g., Lipinski's Rule of Five), leading to poor passive diffusion across the cell membrane.[2][4] This can result in low intracellular concentrations, limiting the PROTAC's ability to engage its target protein and the E3 ligase, thus reducing degradation efficacy.

Q2: What are fluoro-PEG linkers and how do they improve PROTAC permeability?

A2: Fluoro-PEG linkers are PROTAC linkers that incorporate fluorine atoms into a polyethylene glycol (PEG) backbone. Fluorination is a medicinal chemistry strategy used to modulate a molecule's physicochemical properties. This modification can enhance cell permeability through several proposed mechanisms:

  • Conformational Control: Fluorination can influence the conformational preferences of the linker, potentially favoring a more compact, "folded" structure that shields polar groups. This "chameleon-like" behavior allows the PROTAC to present a less polar surface to the lipid bilayer of the cell membrane, facilitating easier passage.

  • Reduced Polarity: Strategic placement of fluorine can lower the polarity of the linker region, which is favorable for crossing the nonpolar cell membrane.

  • Intramolecular Hydrogen Bonding (IMHB): The linker can form intramolecular hydrogen bonds that mask polar amine and hydroxyl groups, effectively reducing the molecule's polar surface area and improving its ability to enter cells.

Q3: What is the difference between a standard PEG linker and a fluoro-PEG linker?

A3: A standard PEG linker consists of repeating ethylene glycol units and is primarily used to increase a PROTAC's aqueous solubility and provide a flexible connection between the two ligands. While beneficial for solubility, long, flexible PEG chains can sometimes be detrimental to permeability. A fluoro-PEG linker adds fluorine atoms to this structure. This strategic fluorination is intended to fine-tune the linker's properties, aiming to improve membrane permeability while retaining the solubility advantages of the PEG backbone.

Q4: When should I consider using a fluoro-PEG linker for my PROTAC?

A4: You should consider using a fluoro-PEG linker when you observe a significant disconnect between high biochemical potency (i.e., strong ternary complex formation) and low cellular activity (i.e., poor protein degradation in cells). This scenario often points to a cell permeability issue. Fluoro-PEG linkers are a rational design strategy to try and overcome this hurdle without completely re-engineering the target and E3 ligase ligands.

Troubleshooting Guide

Issue 1: My new fluoro-PEG PROTAC shows low degradation activity (high DC₅₀, low Dₘₐₓ).

Possible Cause Troubleshooting Step
Inefficient Ternary Complex Formation The linker, despite improving permeability, may now be suboptimal for ternary complex formation. An incorrect length or rigidity can create steric hindrance. Solution: Synthesize a small library of fluoro-PEG linkers with varying lengths to identify the optimal geometry for the complex.
"Hook Effect" At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase), which reduces the formation of the productive ternary complex and leads to lower degradation. Solution: Perform a wide dose-response experiment (e.g., from 1 nM to 10 µM) to see if degradation follows a bell-shaped curve. If so, subsequent experiments should use concentrations in the optimal range.
Poor Solubility Although PEG enhances solubility, the overall molecule could still have poor aqueous solubility, leading to precipitation in the cell culture media. Solution: Measure the aqueous solubility of your compound. If it's low, consider using a small percentage of a co-solvent like DMSO in your media (typically <0.5%) or exploring different salt forms of the PROTAC.
Efflux by Transporters The PROTAC may be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell. The Caco-2 permeability assay can help identify this issue. Solution: If efflux is confirmed, medicinal chemistry efforts may be needed to modify the PROTAC structure to reduce its recognition by transporters.

Issue 2: I am seeing inconsistent results in my protein degradation assays.

Possible Cause Troubleshooting Step
Assay Variability Western blots can have high variability. The signal intensity for both the target and loading control must be within the linear range of detection. Solution: Switch to a more quantitative, plate-based method like an In-Cell Western (ICW) or a NanoLuciferase-based reporter assay for higher throughput and reproducibility.
Cell Health High concentrations of PROTAC or the vehicle (e.g., DMSO) can be toxic to cells, affecting the ubiquitin-proteasome system and giving misleading results. Solution: Perform a cell viability assay (e.g., CellTiter-Glo®) in parallel with your degradation experiment to ensure the observed effects are not due to toxicity.
Incorrect E3 Ligase The chosen E3 ligase (e.g., VHL, CRBN) may not be sufficiently expressed in your cell line of interest. Solution: Confirm the expression of the E3 ligase in your target cells using Western blot or qPCR before starting degradation experiments.

Quantitative Data Summary

The following tables summarize representative data from permeability assays, illustrating how modifications to linker composition can impact the cell permeability of PROTACs.

Table 1: Comparison of Permeability for PROTACs with Different Linkers.

PROTAC IDLinker TypePermeability (Pₑ) (x 10⁻⁶ cm/s)Efflux Ratio (Caco-2)Reference
PROTAC 14PEG-linker1.78.4
PROTAC 18Adamantyl0.151.5
PROTAC 20dPEG-linker< LOQ> 12
MZ-Series (7)2-unit PEG0.6N/A
MZ-Series (8)3-unit PEG0.03N/A
AT-Series (17)Alkyl0.002N/A

Data is sourced from published literature and is intended for illustrative purposes. Pₑ values are from PAMPA assays unless otherwise noted. A higher Pₑ indicates better passive permeability. An efflux ratio >2 in a Caco-2 assay suggests the compound is subject to active cellular efflux.

Visualized Workflows and Pathways

PROTAC_Action_Pathway PROTAC Mechanism of Action PROTAC PROTAC (Fluoro-PEG Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds Proteasome 26S Proteasome POI->Proteasome Recruited E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-Ubiquitination Ternary->PolyUb Catalyzes Ub Ubiquitin Ub->PolyUb PolyUb->POI Tags POI Degradation Degraded Peptides Proteasome->Degradation Degrades Troubleshooting_Workflow Troubleshooting Low PROTAC Efficacy Start Start: Low Cellular Degradation Activity CheckPerm 1. Assess Permeability (PAMPA Assay) Start->CheckPerm Permeable Permeability OK? CheckPerm->Permeable ImprovePerm Action: Synthesize Fluoro-PEG Variants Permeable->ImprovePerm No CheckTernary 2. Assess Ternary Complex (Biophysical Assay) Permeable->CheckTernary Yes ImprovePerm->CheckPerm TernaryOK Complex Formation OK? CheckTernary->TernaryOK ImproveTernary Action: Vary Linker Length & Attachment Points TernaryOK->ImproveTernary No CheckHook 3. Test for Hook Effect (Wide Dose-Response) TernaryOK->CheckHook Yes ImproveTernary->CheckTernary HookOK No Hook Effect? CheckHook->HookOK OptimizeConc Action: Use Optimal Concentration Range HookOK->OptimizeConc No Success Optimized PROTAC HookOK->Success Yes OptimizeConc->Success

References

Stability issues with thioether linkers in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for thioether linker stability. This resource is designed for researchers, scientists, and drug development professionals encountering stability issues with thioether linkers in their biological assays. Here you will find troubleshooting guides and frequently asked questions to help you identify, understand, and resolve common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a thioether linker and why is it used in bioconjugation?

A thioether linker is a type of covalent bond, specifically a C-S-C linkage, commonly used to connect a molecule of interest (like a cytotoxic drug) to a biomolecule (such as an antibody). In the context of Antibody-Drug Conjugates (ADCs), they are often formed by the reaction of a thiol group (from a cysteine residue on the antibody) with a maleimide group on the linker-payload construct. Thioether linkers are generally considered non-cleavable, meaning that the release of the payload relies on the complete degradation of the antibody within the target cell, which can enhance plasma stability.[][][3]

Q2: What are the primary stability issues observed with thioether linkers, particularly those derived from maleimide chemistry?

The main stability issue with conventional maleimide-derived thioether linkers is their susceptibility to a retro-Michael reaction.[4][5] This reaction is reversible and can lead to the deconjugation of the payload or its transfer to other thiol-containing molecules in the biological environment, such as albumin or glutathione. This premature release of the payload can result in off-target toxicity and reduced therapeutic efficacy.

Q3: What factors can influence the stability of a thioether bond in my experiments?

Several factors can impact the stability of a thioether linkage:

  • pH: The rate of the retro-Michael reaction and hydrolysis of the adjacent thiosuccinimide ring is pH-dependent. Slightly basic conditions (pH 7.4-8.5) can promote the hydrolysis of the thiosuccinimide ring to a more stable succinamic acid form, while stability can be compromised under other conditions.

  • Temperature: Higher temperatures can accelerate degradation reactions. For long-term storage, maintaining conjugates at low temperatures (2-8°C or frozen) is recommended.

  • Conjugation Site: The local chemical environment of the conjugation site on the antibody can significantly influence stability. Positively charged environments can promote hydrolysis of the succinimide ring, leading to a more stable linkage.

  • Presence of Thiols: High concentrations of free thiols, such as glutathione in the cytoplasm or free cysteine in plasma, can drive the thioether exchange reaction, leading to payload release.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments involving thioether-linked conjugates.

Problem 1: I'm observing a gradual loss of my payload from the antibody in plasma/serum stability assays.

Possible Cause Suggested Solution
Retro-Michael Reaction The thiosuccinimide ring formed from the maleimide-thiol reaction is undergoing a retro-Michael reaction, leading to deconjugation.
Stabilize the Linkage: Promote the hydrolysis of the thiosuccinimide ring to the more stable succinamic acid form by incubating the conjugate at a slightly basic pH (e.g., pH 8.0-8.5) for a controlled period after conjugation.
Use Next-Generation Linkers: For future conjugates, consider using maleimide derivatives designed for enhanced stability, or alternative chemistries like phenyloxadiazole sulfones, which form more stable thioether bonds resistant to exchange reactions.
Thioether Exchange Free thiols in the plasma (e.g., albumin, cysteine) are displacing the conjugated payload.
Site-Specific Conjugation: If possible, conjugate at sites on the antibody that are partially solvent-accessible and within a positively charged environment to promote stabilizing hydrolysis of the succinimide ring.
Alternative Linker Chemistry: Employ linkers that are less susceptible to thiol exchange, such as those forming "bridging" disulfides or those derived from thiol-ene reactions.

Problem 2: My conjugate shows good stability in buffer but is unstable in the presence of cells or in vivo.

Possible Cause Suggested Solution
Glutathione-Mediated Cleavage The high intracellular concentration of glutathione (GSH) is mediating the cleavage of the thioether bond through a thiol exchange mechanism. This is more pronounced for disulfide linkers but can also affect maleimide-derived thioethers.
Linker Design: While thioethers are generally considered non-cleavable, if intracellular release is desired without antibody degradation, a cleavable linker (e.g., disulfide, peptide) might be more appropriate. For non-cleavable strategies, ensure the thioether linkage is as stable as possible.
Oxidative Environment The cellular environment contains reactive oxygen species (ROS) that can potentially oxidize the thioether sulfur atom, which may alter the properties and stability of the conjugate.
Characterize Degradation Products: Use mass spectrometry to identify any oxidized forms of your conjugate to confirm if this is a significant degradation pathway in your system.
Control for Oxidation: Include antioxidants in your in vitro assays to assess if they prevent conjugate degradation.

Problem 3: I see unexpected peaks in my HPLC or LC-MS analysis of the conjugate.

Possible Cause Suggested Solution
Incomplete Reaction or Side Products The initial conjugation reaction may not have gone to completion or may have produced side products.
Optimize Conjugation: Review and optimize your conjugation protocol, including reaction time, temperature, and stoichiometry of reactants.
Purification: Ensure your purification method (e.g., size-exclusion chromatography) is effective at removing unreacted payload-linker and other impurities.
Conjugate Degradation The unexpected peaks could be degradation products, such as the free payload or the payload attached to other molecules (e.g., albumin).
Peak Characterization: Use high-resolution mass spectrometry to identify the chemical nature of the unexpected peaks. This will help pinpoint the degradation mechanism (e.g., deconjugation vs. oxidation).
Time-Course Analysis: Analyze samples at different time points during your stability assay to monitor the appearance and growth of these degradation peaks.

Data on Linker Stability

The stability of bioconjugates is often compared by measuring the percentage of the intact conjugate remaining after incubation in plasma or serum over time.

Table 1: Comparative Serum Stability of Different Linker Technologies

Linker TypeConjugation ChemistryIncubation Time (days)% Intact Conjugate (Approx.)Key Observation
Conventional ThioetherMaleimide-Thiol7~50%Susceptible to retro-Michael reaction leading to significant deconjugation.
"Bridging" DisulfideThiol-Thiol7>95%Demonstrates substantially improved plasma stability over conventional maleimide-thioethers.
Thioether (from Thiol-ene)Thiol-ene Reaction7>90%Offers high stability, avoiding the retro-Michael pathway.
SulfoneThiol-Sulfone3 (72h)~90%Shows significantly improved stability in human plasma compared to labile maleimide conjugates.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a thioether-linked conjugate and the rate of payload deconjugation in plasma.

Methodology:

  • Incubate the purified conjugate at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analyze the samples to quantify the amount of intact conjugate, total antibody, and released payload.

Quantification Methods:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Use two separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact conjugate, free payload, and any payload adducts (e.g., payload-albumin). Immuno-affinity capture can be used to isolate the conjugate from the plasma matrix before analysis.

Protocol 2: Stabilization of Thiol-Maleimide Linkage via Ring-Opening Hydrolysis

Objective: To stabilize the thiol-maleimide linkage by promoting the hydrolysis of the thiosuccinimide ring.

Methodology:

  • Immediately after purification of the newly formed conjugate, exchange the buffer to a phosphate buffer at a slightly basic pH (e.g., pH 8.0).

  • Incubate the conjugate solution at room temperature or 37°C.

  • Monitor the hydrolysis of the thiosuccinimide ring by HPLC-MS. The hydrolyzed product will have a mass increase of 18 Da (due to the addition of a water molecule).

  • Once the hydrolysis is complete, exchange the conjugate back into a neutral pH buffer for storage or use.

Visual Guides

The following diagrams illustrate key concepts and workflows related to thioether linker stability.

G cluster_0 Maleimide-Thiol Conjugation & Instability Pathway Antibody Antibody-SH (Thiol) Conjugate Thiosuccinimide Conjugate (Initial Product) Antibody->Conjugate Conjugation Maleimide Linker-Payload (Maleimide) Maleimide->Conjugate StableConjugate Hydrolyzed Conjugate (Stable) Conjugate->StableConjugate Hydrolysis (Stabilization) pH 7.4-8.5 Deconjugation Deconjugated Antibody + Free Linker-Payload Conjugate->Deconjugation Retro-Michael Reaction ThiolExchange Payload-Thiol Adduct (e.g., Albumin-S-Linker) Conjugate->ThiolExchange Thiol Exchange Deconjugation->Conjugate FreeThiol Free Thiol (e.g., Albumin-SH, GSH) FreeThiol->ThiolExchange G cluster_1 Experimental Workflow for Plasma Stability Assessment Start Start: Purified Conjugate Incubate Incubate Conjugate in Plasma at 37°C Start->Incubate Sample Collect Aliquots at Time Points (0, 6, 24, 48... hrs) Incubate->Sample Analysis Analyze Samples Sample->Analysis ELISA Quantify by ELISA (Total Ab vs. Conjugated Drug) Analysis->ELISA Method 1 LCMS Quantify by LC-MS (Intact Conjugate, Free Payload) Analysis->LCMS Method 2 Results Calculate % Intact Conjugate Over Time ELISA->Results LCMS->Results

References

Technical Support Center: Optimization of Reaction Conditions for Coupling F-PEG2-S-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for coupling F-PEG2-S-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a polyethylene glycol (PEG) linker. The 'F' represents a functional group for conjugation, 'PEG2' indicates a chain of two repeating ethylene glycol units, 'S' likely refers to an amide or other linkage, and 'Boc' is a tert-butyloxycarbonyl protecting group on a terminal amine. These linkers are used to connect a molecule of interest to another, such as a protein, peptide, or small molecule drug. The PEG spacer enhances solubility and can improve the pharmacokinetic profile of the final conjugate. The Boc group protects an amine which can be deprotected in a later step for further modification.

Q2: What are the most critical parameters to control during the coupling reaction?

A2: The most critical parameters include:

  • Choice of Coupling Reagent: The reactivity of the coupling reagent is crucial, especially if the molecule you are coupling to is sterically hindered.

  • Solvent: The solvent must be anhydrous and capable of dissolving all reactants.[1][2] Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used.[2][3]

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIEA), is often required to neutralize acids formed during the reaction and to deprotonate the carboxylic acid.[4]

  • Temperature: Most coupling reactions are performed at room temperature, but gentle heating may be necessary for sluggish reactions.

  • Reaction Time: This needs to be optimized to ensure complete reaction without significant side-product formation.

Q3: How do I monitor the progress of the coupling reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the desired product. For solid-phase synthesis, a Kaiser test can be used to detect the presence of unreacted primary amines.

Q4: What are the standard conditions for Boc deprotection?

A4: The Boc group is typically removed under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The concentration of TFA can range from 20-50%. Another option is using 4M HCl in 1,4-dioxane.

Troubleshooting Guides

Guide 1: Incomplete or Failed Coupling Reaction

This guide addresses issues where the coupling of this compound to your target molecule is inefficient or fails completely.

  • LC-MS analysis shows a large amount of unreacted starting material.

  • TLC shows a persistent spot for the starting material.

  • For solid-phase synthesis, a positive Kaiser test indicates unreacted amines on the resin.

Possible Cause Suggested Solution Rationale
Insufficiently Reactive Coupling Reagent Switch to a more potent coupling reagent. For example, if using a carbodiimide like DIC, consider HATU or HBTU.Steric hindrance from the PEG chain or the substrate may require a more powerful activating agent to facilitate the coupling.
Poor Solubility of Reactants Ensure all reactants are fully dissolved. Consider switching to a solvent with better solubilizing properties, such as DMF or NMP. For zwitterionic compounds, running the reaction in an aqueous basic solution might improve solubility.The reaction can only proceed if all components are in the same phase.
Inadequate Base Use a non-nucleophilic base like DIEA or triethylamine (TEA). Ensure the correct stoichiometry is used (typically 2-3 equivalents).The base is crucial for activating the carboxylic acid and neutralizing byproducts. Using a nucleophilic base like pyridine can lead to side reactions.
Presence of Water in the Reaction Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Water can hydrolyze the activated ester intermediate, leading to reaction failure.
Steric Hindrance Increase the reaction time (e.g., from 2-4 hours to 12-24 hours). Consider elevating the temperature to 30-50°C, while monitoring for side reactions.More time and energy can help overcome the activation barrier imposed by bulky molecules.

G cluster_start Start: Incomplete Coupling Detected cluster_reagents Reagent Optimization cluster_conditions Condition Optimization cluster_re_run Re-run and Monitor cluster_end Outcome start Incomplete Coupling (Verified by LC-MS/TLC/Kaiser Test) reagent Switch to a more potent coupling reagent (e.g., HATU) start->reagent base Use a non-nucleophilic base (DIEA) and check stoichiometry reagent->base solvent Ensure anhydrous solvent (DMF or NMP) base->solvent time Increase reaction time (e.g., to 12-24h) solvent->time temp Increase temperature (e.g., to 30-50°C) time->temp rerun Re-run reaction with optimized parameters temp->rerun monitor Monitor progress closely (TLC, LC-MS) rerun->monitor success Successful Coupling monitor->success fail Coupling Still Fails monitor->fail If unsuccessful

Caption: Key steps in the acid-catalyzed Boc deprotection mechanism.

Experimental Protocols

Protocol 1: General HATU Coupling in Solution Phase
  • Preparation: In a reaction vessel, dissolve your carboxylic acid-containing molecule (1 equivalent) and HATU (1.15 equivalents) in anhydrous DMF.

  • Activation: Add DIEA (2 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the activated mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Work-up and Purification: Upon completion, proceed with a standard aqueous work-up, followed by purification, typically by column chromatography.

Protocol 2: Boc Deprotection Using TFA
  • Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If your substrate is sensitive, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

References

Technical Support Center: Mitigating PROTAC Aggregation with Hydrophilic Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of PROTAC aggregation, particularly when employing hydrophilic linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of PROTAC aggregation, even when using hydrophilic linkers?

While hydrophilic linkers like polyethylene glycol (PEG) are incorporated to enhance the solubility of PROTACs, aggregation can still occur due to a combination of factors:

  • High Molecular Weight and Structural Complexity: PROTACs are inherently large molecules that exist "beyond the Rule of 5," which can lead to poor aqueous solubility.[1]

  • Hydrophobic Moieties: The warhead and E3 ligase ligand components of the PROTAC often possess hydrophobic regions that can drive self-association and aggregation.

  • "Molecular Obesity": The overall size and complexity of PROTACs contribute to their low aqueous solubility, a property that a hydrophilic linker may not completely overcome.[1]

  • Concentration-Dependent Effects: At high concentrations, PROTACs can exceed their solubility limits, leading to aggregation. This is also linked to the "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) at high concentrations can reduce the efficacy of the PROTAC and potentially lead to aggregation.[1]

Q2: How can I detect and quantify the aggregation of my PROTAC?

Several biophysical techniques can be employed to detect and quantify PROTAC aggregation. Each method provides unique insights into the size, distribution, and morphology of aggregates.

  • Dynamic Light Scattering (DLS): A non-invasive technique that measures the size distribution of particles in a solution. It is highly effective for detecting the presence of aggregates and monitoring their formation over time.[2]

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This method separates molecules based on their size and then uses light scattering to determine their absolute molar mass and size. SEC-MALS is a powerful tool for identifying and quantifying different oligomeric states and aggregates.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of aggregates, offering insights into their morphology (e.g., amorphous aggregates, fibrils).[3]

Q3: My PROTAC with a PEG linker is showing signs of aggregation. What troubleshooting steps can I take?

If you observe aggregation with your PEG-ylated PROTAC, consider the following troubleshooting strategies:

  • Optimize the Linker:

    • Vary Linker Length: The length of the PEG linker can influence the overall conformation and solubility of the PROTAC. Systematically test different PEG unit lengths (e.g., 2, 4, 6 units).

    • Introduce Rigidity: While flexible, long PEG chains can sometimes collapse and expose hydrophobic regions. Consider incorporating more rigid elements like piperazine or piperidine rings into the linker to control the conformation.

    • Explore Alternative Hydrophilic Linkers: While PEG is common, other hydrophilic linkers can be explored.

  • Modify Formulation:

    • Use of Co-solvents: Experiment with biocompatible co-solvents (e.g., DMSO, ethanol) in your experimental buffers to increase the solubility of your PROTAC.

    • Incorporate Excipients: For in vivo studies, formulation strategies such as amorphous solid dispersions (ASDs) or lipid-based formulations (e.g., SNEDDS) can significantly enhance solubility and prevent aggregation.

  • Adjust Experimental Conditions:

    • Lower PROTAC Concentration: If aggregation is observed at high concentrations, perform your experiments at lower, sub-micromolar concentrations if possible.

    • Control Temperature and pH: Ensure that the temperature and pH of your buffers are optimal for your PROTAC's stability.

Q4: Can PROTAC aggregates induce cellular stress?

Yes, the aggregation of PROTACs can lead to cellular stress responses. The accumulation of misfolded or aggregated proteins, including PROTACs, can trigger the Unfolded Protein Response (UPR) . The UPR is a signaling network that aims to restore protein homeostasis in the endoplasmic reticulum (ER). However, prolonged or severe ER stress due to persistent aggregation can lead to apoptosis (programmed cell death). Some studies have shown that PROTAC-mediated degradation of certain targets can actually reduce ER stress, highlighting the complex interplay between PROTACs and cellular stress pathways.

Troubleshooting Guide: Interpreting Aggregation Data

This guide will help you interpret data from common aggregation detection techniques.

Experimental ObservationPossible InterpretationNext Steps
DLS: A second population of particles with a large hydrodynamic radius appears.Your PROTAC is forming aggregates.* Confirm with an orthogonal technique like SEC-MALS or TEM.* Implement troubleshooting steps from FAQ Q3.
SEC-MALS: A peak elutes earlier than the expected monomeric PROTAC peak.High molecular weight species (oligomers or aggregates) are present.* Analyze the molar mass across the peak to determine the size of the aggregates.* Optimize linker and formulation.
TEM: Visible amorphous structures or fibrils are observed.Your PROTAC is forming distinct aggregate morphologies.* Correlate with DLS and SEC-MALS data.* Consider the potential for these aggregates to induce cytotoxicity.

Quantitative Data Summary

While direct quantitative comparisons of aggregation for different hydrophilic linkers are not extensively published, we can summarize the impact of linker composition on PROTAC performance, which is indirectly related to solubility and aggregation potential.

Table 1: Comparison of Linker Composition on PROTAC Efficacy

Linker TypeGeneral PropertiesImpact on Degradation Efficacy (DC50/Dmax)Reference(s)
Alkyl Chains Hydrophobic, flexible.Can lead to poor solubility and lower efficacy if not optimized.
PEG Chains Hydrophilic, flexible.Generally improves solubility and can lead to potent degradation. Approximately 54% of reported PROTACs use PEG linkers.
Rigid Linkers (e.g., piperazine, phenyl rings) Conformationally constrained.Can pre-organize the PROTAC for optimal ternary complex formation, leading to high potency. Can also improve metabolic stability.
Alkyl/Ether Combinations Tunable hydrophilicity and flexibility.Linker length is critical; a study on TBK1 degraders showed no degradation with linkers <12 atoms, but submicromolar potency with linkers between 12 and 29 atoms.

Experimental Protocols

1. Dynamic Light Scattering (DLS) for PROTAC Aggregation

  • Objective: To determine the size distribution of a PROTAC in solution and detect the presence of aggregates.

  • Methodology:

    • Sample Preparation: Prepare your PROTAC solution in a suitable buffer (e.g., PBS) at the desired concentration. It is crucial to use a high-purity, filtered buffer to avoid artifacts.

    • Instrumentation: Use a DLS instrument (e.g., Malvern Zetasizer, Wyatt DynaPro).

    • Measurement:

      • Equilibrate the instrument to the desired temperature.

      • Transfer the PROTAC solution to a clean, dust-free cuvette.

      • Place the cuvette in the instrument and allow it to equilibrate.

      • Perform the measurement, collecting data for a sufficient duration to obtain a stable correlation function.

    • Data Analysis: The instrument software will analyze the correlation function to generate a size distribution histogram. The presence of peaks at larger hydrodynamic radii indicates aggregation.

2. Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

  • Objective: To separate a PROTAC sample by size and determine the absolute molar mass of each species.

  • Methodology:

    • System Setup: An HPLC system equipped with a size exclusion column, a MALS detector (e.g., Wyatt DAWN), and a concentration detector (e.g., refractive index or UV).

    • Mobile Phase: Use a filtered and degassed buffer that is compatible with your PROTAC and the column.

    • Sample Injection: Inject a known concentration of your PROTAC onto the column.

    • Data Collection: As the sample elutes from the column, the MALS and concentration detectors will collect data simultaneously.

    • Data Analysis: Use specialized software (e.g., ASTRA) to analyze the light scattering and concentration data to calculate the molar mass for each eluting peak. Aggregates will appear as earlier eluting peaks with a higher molar mass than the monomeric PROTAC.

3. Transmission Electron Microscopy (TEM) for Aggregate Morphology

  • Objective: To visualize the morphology of PROTAC aggregates.

  • Methodology:

    • Grid Preparation: Place a small aliquot (e.g., 3-5 µL) of the PROTAC sample onto a carbon-coated copper grid.

    • Negative Staining: After a brief incubation, wick away the excess sample and apply a drop of a negative staining solution (e.g., 2% uranyl acetate). Wick away the excess stain and allow the grid to air dry.

    • Imaging: Image the grid using a transmission electron microscope at various magnifications.

    • Analysis: Examine the micrographs for the presence of aggregates and characterize their morphology (e.g., amorphous, fibrillar).

Visualizations

PROTAC_Aggregation_Workflow cluster_problem Problem Identification cluster_detection Detection & Quantification cluster_troubleshooting Troubleshooting Strategies cluster_outcome Desired Outcome Problem PROTAC with Hydrophilic Linker Shows Aggregation DLS Dynamic Light Scattering (DLS) - Size Distribution Problem->DLS SEC_MALS SEC-MALS - Molar Mass & Purity Problem->SEC_MALS TEM Transmission Electron Microscopy (TEM) - Morphology Problem->TEM Optimize_Linker Optimize Linker - Length - Rigidity - Composition DLS->Optimize_Linker Modify_Formulation Modify Formulation - Co-solvents - Excipients SEC_MALS->Modify_Formulation Adjust_Conditions Adjust Conditions - Concentration - Temperature/pH TEM->Adjust_Conditions Outcome Soluble, Monomeric PROTAC Optimize_Linker->Outcome Modify_Formulation->Outcome Adjust_Conditions->Outcome

Caption: Troubleshooting workflow for PROTAC aggregation.

Cellular_Response_to_Aggregation cluster_trigger Trigger cluster_response Cellular Response cluster_fates Cellular Fates PROTAC_Aggregates PROTAC Aggregates ER_Stress Endoplasmic Reticulum (ER) Stress PROTAC_Aggregates->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR Homeostasis Restoration of Proteostasis UPR->Homeostasis Adaptive Response Apoptosis Apoptosis (Cell Death) UPR->Apoptosis Prolonged Stress

Caption: Cellular response to PROTAC aggregation.

Linker_Properties_Relationship cluster_properties Linker Properties cluster_outcomes PROTAC Performance Hydrophilicity Hydrophilicity (e.g., PEG) Solubility Solubility Hydrophilicity->Solubility Increases Permeability Cell Permeability Hydrophilicity->Permeability Can Decrease if Excessive Flexibility Flexibility Ternary_Complex Ternary Complex Stability Flexibility->Ternary_Complex Can Influence Rigidity Rigidity (e.g., Rings) Rigidity->Ternary_Complex Can Optimize Degradation Degradation Efficacy Solubility->Degradation Impacts Permeability->Degradation Impacts Ternary_Complex->Degradation Directly Affects

Caption: Logical relationship of linker properties to PROTAC performance.

References

Technical Support Center: Purification Strategies for PROTACs Synthesized with F-PEG2-S-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) synthesized using the F-PEG2-S-Boc linker.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying PROTACs synthesized with the this compound linker?

A1: PROTACs, particularly those with PEG linkers like this compound, present unique purification challenges due to their hybrid nature, combining features of small molecules and larger biomolecules. Key challenges include:

  • High Polarity: The PEG component increases the polarity of the PROTAC, which can lead to poor retention on traditional normal-phase silica gel and early elution.

  • Structural Similarity of Impurities: Incomplete reactions or side reactions can result in impurities that are structurally very similar to the desired PROTAC, making separation difficult. This includes unreacted starting materials, partially synthesized PROTACs, and byproducts from the Boc deprotection step.

  • Poor Solubility: While the PEG linker is intended to improve solubility, the overall PROTAC molecule can still have poor solubility in common chromatography solvents, leading to issues with sample loading and peak shape.

  • "Hook Effect": At high concentrations, some PROTACs can form non-productive binary complexes instead of the desired ternary complex, which can complicate activity-based purification or analysis.[1]

Q2: What are the common impurities encountered during the synthesis of this compound containing PROTACs?

A2: Several impurities can arise during the synthesis of PROTACs utilizing the this compound linker. These include:

  • Unreacted Starting Materials: Unreacted E3 ligase ligand, target protein ligand, or the this compound linker itself.

  • Incomplete Coupling Products: Partially synthesized PROTACs where only one of the ligands is attached to the linker.

  • Byproducts of Boc Deprotection: The Boc deprotection step, typically using strong acids like trifluoroacetic acid (TFA), can lead to side reactions. Incomplete deprotection results in the corresponding Boc-protected amine.[2] Additionally, the t-butyl cation generated during deprotection can potentially alkylate other nucleophilic sites on the PROTAC molecule.[1]

  • PEG-related Impurities: Commercial PEG linkers may contain impurities such as peroxides and formaldehydes which can lead to degradation of the PROTAC.[3]

Q3: How can I monitor the progress of my purification?

A3: A combination of analytical techniques is recommended to effectively monitor the purification process:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to get a preliminary assessment of the separation. For polar compounds, using a more polar solvent system like dichloromethane/methanol is often necessary.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for monitoring purification. It provides information on the retention time and mass of the components in each fraction, allowing for precise identification of the desired PROTAC and any impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Once a fraction appears pure by LC-MS, NMR should be used to confirm the structure of the purified PROTAC.

Troubleshooting Guides

Issue 1: Low Yield of Purified PROTAC
Possible Cause Troubleshooting Steps
Poor recovery from the column Optimize the elution gradient in HPLC or the solvent system in flash chromatography. Ensure the final solvent mixture is strong enough to elute your highly polar PROTAC. Consider using a different stationary phase (e.g., C8 instead of C18 for reverse-phase HPLC, or a polar-functionalized silica for normal-phase flash chromatography).
Product degradation on the column If your PROTAC is sensitive to the acidic conditions of reverse-phase HPLC (often using TFA), consider using a different additive like formic acid or switching to a neutral pH purification system. For flash chromatography on silica gel, which is slightly acidic, you can add a small amount of a basic modifier like triethylamine to the mobile phase.
Inaccurate fraction collection Ensure your fraction collector is properly calibrated. If collecting based on UV detection, be aware that impurities might co-elute or have a stronger UV absorbance than your product. Rely on LC-MS analysis of fractions for accurate identification.
Issue 2: Persistent Impurities in the Final Product
Possible Cause Troubleshooting Steps
Co-elution with the desired product Optimize the chromatographic method. For HPLC, try a shallower gradient around the elution point of your PROTAC to improve resolution. For flash chromatography, experiment with different solvent systems. Sometimes, a multi-step purification approach (e.g., flash chromatography followed by preparative HPLC) is necessary.
Incomplete Boc deprotection Ensure the deprotection reaction goes to completion by monitoring with LC-MS. If incomplete, increase the reaction time or the concentration of the acid. Be aware that prolonged exposure to strong acid can lead to other side reactions.
Structural isomers If you have diastereomers that are difficult to separate, you may need to use a chiral column or a specialized chromatographic technique.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying a PROTAC synthesized with the this compound linker on a silica gel column.

1. Sample Preparation: a. After the final synthesis step, quench the reaction and perform an aqueous workup to remove any water-soluble reagents. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. For "liquid loading," dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or a small amount of methanol). d. For "dry loading" (recommended for compounds with poor solubility in the mobile phase), dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

2. Column and Solvent Selection: a. Based on TLC analysis, choose a solvent system that provides a good separation of your PROTAC from major impurities. For polar PROTACs, a common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). A gradient elution is often necessary. b. Select a silica gel flash column of an appropriate size for the amount of crude material.

3. Chromatography: a. Equilibrate the column with the initial, less polar mobile phase (e.g., 100% DCM). b. Load the sample onto the column (either liquid or dry loading). c. Begin the elution with the initial mobile phase. d. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A typical gradient might be from 0% to 10% MeOH in DCM over 10-15 column volumes. e. Collect fractions and monitor by TLC and/or LC-MS.

4. Product Isolation: a. Combine the fractions containing the pure PROTAC. b. Evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Preparative Reverse-Phase HPLC

This protocol provides a general method for the final purification of a PROTAC using preparative reverse-phase HPLC.

1. Sample Preparation: a. Dissolve the partially purified PROTAC from flash chromatography (or the crude product if proceeding directly to HPLC) in a suitable solvent, such as a mixture of acetonitrile and water, or DMSO. b. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. HPLC System and Column: a. Use a preparative HPLC system equipped with a UV detector and a fraction collector. b. A C18 column is a common choice for PROTAC purification. The column dimensions will depend on the amount of material to be purified.

3. Mobile Phases: a. Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. b. Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% formic acid.

4. Gradient Elution: a. Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%). b. Inject the sample. c. Run a linear gradient to elute the PROTAC. A representative gradient could be:

  • 5-40% B over 5 minutes
  • 40-95% B over 20-30 minutes
  • Hold at 95% B for 5 minutes d. The gradient should be optimized based on the retention time of your specific PROTAC determined by analytical LC-MS.

5. Fraction Collection and Analysis: a. Collect fractions based on the UV chromatogram. b. Analyze the collected fractions by LC-MS to identify those containing the pure product.

6. Product Isolation: a. Combine the pure fractions. b. Lyophilize (freeze-dry) the combined fractions to remove the solvents and obtain the final purified PROTAC as a solid.

Data Presentation

The following tables provide illustrative quantitative data for the purification of PEGylated PROTACs. Note that these are representative values and the actual results may vary depending on the specific PROTAC and purification conditions.

Table 1: Representative Flash Chromatography Purification of a PEGylated PROTAC

ParameterValue
Column Size 40 g Silica Gel
Sample Loading 500 mg crude product
Mobile Phase Gradient of 0-10% Methanol in Dichloromethane
Flow Rate 40 mL/min
Typical Yield 40-60%
Purity after Flash 85-95% (by LC-MS)

Table 2: Representative Preparative HPLC Purification of a PEGylated PROTAC

ParameterValue
Column C18, 19 x 150 mm, 5 µm
Sample Loading 50-100 mg partially purified product
Mobile Phase Water/Acetonitrile with 0.1% TFA
Gradient 20-80% Acetonitrile over 30 min
Flow Rate 15 mL/min
Typical Yield 70-90%
Final Purity >98% (by LC-MS)

Mandatory Visualization

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary Ternary->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Purification_Workflow start Crude PROTAC (Post-Synthesis) flash Flash Chromatography (Silica Gel) start->flash analysis1 LC-MS Analysis of Fractions flash->analysis1 hplc Preparative RP-HPLC analysis2 LC-MS & NMR Analysis of Final Product hplc->analysis2 decision Purity >95%? analysis1->decision end Pure PROTAC (>98%) analysis2->end decision->hplc No decision->end Yes BRD4_Signaling_Pathway BRD4 BRD4 AcetylatedHistones Acetylated Histones on Chromatin BRD4->AcetylatedHistones binds to PTEFb P-TEFb BRD4->PTEFb recruits & activates Degradation BRD4 Degradation BRD4->Degradation leads to RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Transcription Transcription of Target Genes RNA_Pol_II->Transcription MYC c-MYC Transcription->MYC CellCycle Cell Cycle Progression & Proliferation MYC->CellCycle PROTAC BRD4 PROTAC PROTAC->BRD4 targets Degradation->Transcription inhibits

References

Validation & Comparative

The Linchpin of Potency: A Comparative Guide to F-PEG2-S-Boc and Alkyl Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the chemical linker that connects the target protein ligand and the E3 ligase ligand. This guide provides a detailed comparison of two commonly employed linker types: the hydrophilic F-PEG2-S-Boc (a functionalized polyethylene glycol linker) and traditional hydrophobic alkyl linkers. Understanding the distinct properties of these linkers is paramount for optimizing PROTAC performance, including degradation efficiency, cellular permeability, and pharmacokinetic properties.

Executive Summary: Key Differences and Performance Trade-offs

The choice between a PEG-based linker like this compound and an alkyl linker involves a fundamental trade-off between solubility and permeability. PEG linkers, characterized by their repeating ethylene glycol units, impart hydrophilicity, which can significantly improve the aqueous solubility of the often large and greasy PROTAC molecule. This enhanced solubility is crucial for in vitro handling and can contribute to improved pharmacokinetic profiles. Conversely, alkyl linkers, composed of saturated hydrocarbon chains, are more hydrophobic. This property can enhance cell permeability, a critical factor for PROTACs to reach their intracellular targets, but may negatively impact solubility.

Data Presentation: Comparative Analysis of Linker Properties and Expected Performance

The following tables summarize the key characteristics of this compound and alkyl linkers and provide an expected performance comparison based on a synthesis of published literature.

Table 1: Physicochemical Properties of this compound vs. Alkyl Linkers

PropertyThis compound (PEG-based)Alkyl LinkersReferences
Composition Repeating ethylene glycol units with a functional handleSaturated or unsaturated hydrocarbon chains
Solubility High aqueous solubilityLow aqueous solubility
Hydrophilicity HydrophilicHydrophobic
Flexibility Highly flexibleFlexible, but can be more constrained
Metabolic Stability Can be susceptible to oxidationGenerally stable, but can be metabolized

Table 2: Expected Impact on PROTAC Performance

Performance MetricThis compound (PEG-based)Alkyl LinkersRationale & References
Degradation Efficacy (DC50/Dmax) Potentially improved due to enhanced ternary complex stability and solubility. However, excessive length can be detrimental.Can be highly effective, but poor solubility may limit potency in aqueous assays.
Cell Permeability Can be a limiting factor due to increased polarity. However, the flexibility may allow for conformations that shield polar groups.Generally higher due to increased lipophilicity, facilitating passive diffusion across cell membranes.
Pharmacokinetics (PK) Improved solubility can lead to better PK profiles.Poor solubility can lead to challenges in formulation and bioavailability.
"Hook Effect" The concentration-dependent decrease in efficacy may be influenced by linker-mediated changes in ternary complex formation.The "hook effect" is a common phenomenon for PROTACs and is influenced by linker properties.

Mandatory Visualization

Signaling Pathway of PROTAC Action

The following diagram illustrates the catalytic mechanism of action for a PROTAC molecule, leading to the targeted degradation of a protein of interest (POI).

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->E3_Ligase Ubiquitination Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Recycled_PROTAC PROTAC (Recycled) Ternary_Complex->Recycled_PROTAC Release Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC->Ternary_Complex Catalytic Cycle PROTAC_Workflow Synthesis PROTAC Synthesis (with this compound or Alkyl Linker) Biophysical Biophysical Assays (SPR, ITC, FRET) Synthesis->Biophysical Cellular_Degradation Cellular Degradation Assays (Western Blot, DC50/Dmax) Synthesis->Cellular_Degradation Permeability Permeability Assays (PAMPA, Caco-2) Synthesis->Permeability Ternary_Complex_Formation Ternary Complex Formation Assays Biophysical->Ternary_Complex_Formation Lead_Optimization Lead Optimization Cellular_Degradation->Lead_Optimization Permeability->Lead_Optimization Ternary_Complex_Formation->Lead_Optimization Linker_Comparison Linkers Linker Type PEG-based (e.g., this compound) Alkyl PEG_Properties Properties + High Solubility + Hydrophilic + Highly Flexible - Potential for Lower Permeability Linkers:peg->PEG_Properties leads to Alkyl_Properties Properties - Low Solubility + Hydrophobic + Good Permeability - Potential for Aggregation Linkers:alkyl->Alkyl_Properties leads to

Unraveling the Impact of PEG Linkers on PROTAC Degradation Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor where the linker plays a pivotal role. This guide provides a comprehensive comparison of PROTACs featuring different polyethylene glycol (PEG) linkers, supported by quantitative experimental data, detailed protocols, and visual diagrams to elucidate the structure-activity relationship and guide rational PROTAC design.

The efficacy of a PROTAC is fundamentally linked to its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The linker, connecting the target-binding and E3 ligase-binding moieties, is not a mere spacer but a critical determinant of this process. Among various linker types, PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1][2] The length of the PEG linker directly influences the geometry and stability of the ternary complex, ultimately dictating the degradation efficiency, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[3][4]

Quantitative Comparison of Degradation Efficiency

The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.

Table 1: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

Linker Length (atoms)DC50 (µM)Reference
9140[5]
1626
>16>200

This data highlights that for ERα degradation, a 16-atom linker was optimal, with shorter or longer linkers exhibiting reduced potency.

Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

For TBK1, a minimum linker length of 12 atoms was required to induce degradation, with a 21-atom linker demonstrating the highest potency.

Table 3: Impact of Linker Length on Degradation of BRD4

E3 LigaseLinker Type & LengthDC50 (µM) in H661 cellsReference
CRBN0 PEG units< 0.5
CRBN1-2 PEG units> 5
CRBN4-5 PEG units< 0.5
VHLIncreasing PEG lengthIncreased

Interestingly, for BRD4 degradation using a CRBN-recruiting PROTAC, both very short and longer PEG linkers were effective, while intermediate lengths were not. In contrast, with a VHL-recruiting PROTAC, potency decreased as the PEG linker length increased.

Table 4: Impact of Linker Length on Degradation of EGFR and HER2

PROTACLinker ModificationTarget DegradationReference
Lapatinib-based PROTACOriginal linkerDegrades both EGFR and HER2
Lapatinib-based PROTACExtension by one ethylene glycol unitSelectively degrades EGFR

This example demonstrates that even a subtle change in linker length, such as the addition of a single PEG unit, can significantly alter the selectivity of a PROTAC.

Experimental Protocols

Accurate assessment of PROTAC performance relies on robust experimental methodologies. The following are detailed protocols for key experiments used to evaluate PROTAC-mediated protein degradation.

Western Blot for PROTAC-Induced Degradation

This is a fundamental technique to quantify the reduction of a target protein in response to PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment.

  • Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 20-30 minutes, then centrifuge to collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

  • Denature the proteins by boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence reagent and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of degradation relative to the vehicle-treated control.

  • Generate a dose-response curve to determine the DC50 and Dmax values.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are a high-throughput alternative to Western blotting for quantifying protein levels.

1. Cell Lysis:

  • After PROTAC treatment, lyse the cells directly in the culture plate.

2. Immunoassay:

  • Add a pair of antibodies specific to the target protein, one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., XL665).

  • In the presence of the target protein, the antibodies bind, bringing the donor and acceptor into close proximity and generating a FRET signal.

3. Data Acquisition and Analysis:

  • Measure the time-resolved fluorescence signal using an HTRF-compatible plate reader.

  • The signal intensity is proportional to the amount of target protein.

  • Calculate DC50 and Dmax values from the dose-response data.

NanoBRET™ Target Engagement and Ternary Complex Formation Assays

NanoBRET™ assays are live-cell assays that can provide insights into target engagement and the formation of the ternary complex.

1. Target Engagement Assay:

  • The target protein is expressed as a NanoLuc® fusion protein in live cells.

  • A fluorescent tracer that binds to the target protein is added.

  • The PROTAC competes with the tracer for binding to the target protein, leading to a decrease in the BRET signal in a dose-dependent manner.

  • This assay can be performed in both live and permeabilized cells to assess cell permeability and intracellular target engagement.

2. Ternary Complex Formation Assay:

  • The target protein is fused to NanoLuc® luciferase, and the E3 ligase is expressed as a HaloTag® fusion labeled with a fluorescent ligand.

  • The addition of an effective PROTAC brings the target protein and E3 ligase into proximity, resulting in an increase in the BRET signal.

Visualizing the Process: Diagrams

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Experimental_Workflow Start Start: Design PROTACs with varying PEG linkers Cell_Culture Cell Culture and Treatment (Dose-response) Start->Cell_Culture Lysis Cell Lysis and Protein Quantification Cell_Culture->Lysis Analysis Protein Level Analysis Lysis->Analysis WB Western Blot Analysis->WB Qualitative/ Quantitative HTRF HTRF Assay Analysis->HTRF High-Throughput Quantitative Data_Analysis Data Analysis (DC50 and Dmax determination) WB->Data_Analysis HTRF->Data_Analysis Conclusion Conclusion: Identify Optimal Linker Length Data_Analysis->Conclusion

References

The Fluoro-PEG Advantage: A Comparative Guide to the F-PEG2-S-Boc Linker in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of efficacy, stability, and overall clinical success. The F-PEG2-S-Boc linker, a novel fluoro-PEGylated construct, has emerged as a superior option for researchers seeking to optimize the pharmacokinetic and pharmacodynamic properties of their bioconjugates. This guide provides an objective comparison of the this compound linker with alternative linker technologies, supported by established principles in medicinal chemistry and detailed experimental methodologies.

Unpacking the Components: The Synergy of Fluorination, PEGylation, and Boc Protection

The unique advantages of the this compound linker stem from the strategic combination of three key chemical moieties: a fluorine atom, a discrete polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protecting group.

  • Fluorination for Enhanced Metabolic Stability: The introduction of fluorine into drug candidates is a well-established strategy to improve metabolic stability.[1][2] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic degradation by cytochrome P450 enzymes in the liver.[3] This enhanced stability can lead to a longer plasma half-life and increased bioavailability of the conjugated payload.[2]

  • PEGylation for Improved Physicochemical Properties: Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to enhance the solubility and stability of therapeutic molecules.[4] The hydrophilic nature of the PEG chain creates a hydration shell around the conjugate, which can mask it from the immune system, reduce aggregation, and prolong circulation time. Discrete PEG linkers, with a defined number of PEG units, are preferred over polydisperse mixtures as they result in more homogeneous and reproducible bioconjugates.

  • Boc Protecting Group for Controlled Synthesis: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. In the context of the this compound linker, it allows for the controlled and sequential assembly of complex bioconjugates. The Boc group can be selectively removed under mild acidic conditions, revealing a reactive amine for subsequent conjugation steps.

Comparative Analysis: this compound vs. Alternative Linkers

The superior performance of the this compound linker can be best understood through a comparison with other commonly used linker technologies.

Linker TypeKey AdvantagesKey DisadvantagesThis compound Advantage
Standard PEG Linkers Improved solubility and stability, reduced immunogenicity.Susceptible to metabolic degradation, potential for batch-to-batch variability with polydisperse PEGs.Fluorination enhances metabolic stability for longer in-vivo half-life. The discrete PEG2 unit ensures homogeneity.
Cleavable Linkers (e.g., Val-Cit) Designed for specific payload release in the tumor microenvironment.Can be prematurely cleaved in circulation, leading to off-target toxicity.Offers a balance of stability in circulation and efficient payload delivery, with the potential for controlled release design.
Non-Cleavable Linkers (e.g., SMCC) High stability in circulation.Payload is released only after complete degradation of the antibody, which can be inefficient.Provides enhanced stability with the added benefit of improved pharmacokinetics due to the fluoro-PEG moiety.
Hydrophobic Alkyl Linkers Simple structure.Can lead to aggregation and rapid clearance of the bioconjugate.The hydrophilic PEG component significantly improves solubility and reduces aggregation.

Experimental Data and Protocols

While direct comparative studies on this compound are emerging, the expected performance enhancements are based on extensive data supporting the benefits of fluorination and PEGylation in drug development. The following sections provide detailed protocols for key experiments used to evaluate and compare linker performance.

Table 1: Expected Performance Comparison of Linkers
ParameterThis compound LinkerStandard PEG LinkerHydrophobic Linker
Metabolic Stability (in vitro) HighModerateLow to Moderate
Plasma Half-life (in vivo) ExtendedModerateShort
Aqueous Solubility HighHighLow
Tendency for Aggregation LowLowHigh
Therapeutic Index Potentially HighModerateVariable
Experimental Protocols

1. In Vitro Plasma Stability Assay

This assay assesses the stability of the antibody-drug conjugate (ADC) in plasma by monitoring the release of the payload over time.

  • Materials:

    • ADC constructs with different linkers.

    • Freshly prepared plasma from relevant species (e.g., human, mouse, rat).

    • Phosphate-buffered saline (PBS).

    • LC-MS/MS system.

  • Protocol:

    • Incubate the ADC constructs in plasma at 37°C.

    • At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the plasma samples.

    • Precipitate the plasma proteins using a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant for the presence of the released payload using a validated LC-MS/MS method.

    • Quantify the amount of released payload at each time point to determine the stability of the linker.

2. Pharmacokinetic (PK) Study in Rodents

This study evaluates the in vivo half-life and clearance of the ADC.

  • Materials:

    • ADC constructs with different linkers.

    • Appropriate rodent model (e.g., mice or rats).

    • ELISA or LC-MS/MS for ADC quantification.

  • Protocol:

    • Administer a single intravenous (IV) dose of the ADC constructs to the animals.

    • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week).

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the intact ADC in the plasma samples using a validated ELISA or LC-MS/MS method.

    • Plot the plasma concentration-time curve and calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

3. In Vivo Efficacy Study in Xenograft Models

This study assesses the anti-tumor activity of the ADC in a relevant cancer model.

  • Materials:

    • ADC constructs with different linkers.

    • Immunocompromised mice.

    • Tumor cells that express the target antigen.

  • Protocol:

    • Implant the tumor cells subcutaneously into the mice.

    • Once the tumors reach a predetermined size, randomize the mice into treatment groups.

    • Administer the ADC constructs (and appropriate controls) to the respective treatment groups.

    • Measure the tumor volume and body weight of the mice regularly.

    • Monitor the mice for signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Compare the tumor growth inhibition between the different treatment groups to evaluate the efficacy of the ADCs.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams created using Graphviz (DOT language) depict key workflows and relationships.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Antibody Antibody Conjugation_Step2 Antibody-Linker Conjugation Antibody->Conjugation_Step2 F-PEG2-S-Boc_Linker This compound Linker Conjugation_Step1 Linker-Payload Conjugation F-PEG2-S-Boc_Linker->Conjugation_Step1 Payload Payload Payload->Conjugation_Step1 Boc_Deprotection Boc Deprotection (Acidic Conditions) Conjugation_Step1->Boc_Deprotection Boc_Deprotection->Conjugation_Step2 Purified_ADC Purified ADC Conjugation_Step2->Purified_ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using the this compound linker.

Linker_Comparison_Pathway cluster_linkers Linker Technologies cluster_properties Key Performance Metrics F_PEG_Linker This compound Linker Stability Metabolic Stability F_PEG_Linker->Stability High Solubility Aqueous Solubility F_PEG_Linker->Solubility High PK Pharmacokinetics F_PEG_Linker->PK Improved Standard_PEG Standard PEG Linker Standard_PEG->Stability Moderate Standard_PEG->Solubility High Standard_PEG->PK Moderate Hydrophobic_Linker Hydrophobic Linker Hydrophobic_Linker->Stability Low Hydrophobic_Linker->Solubility Low Hydrophobic_Linker->PK Poor Efficacy Therapeutic Efficacy Stability->Efficacy Solubility->Efficacy PK->Efficacy

Caption: Logical relationship between linker type and key performance metrics in drug development.

Conclusion

The this compound linker represents a significant advancement in bioconjugation technology. By combining the metabolic stability of fluorination with the favorable physicochemical properties of a discrete PEG spacer, it offers a superior platform for the development of next-generation targeted therapies. While direct head-to-head experimental data is continually being generated, the foundational principles of medicinal chemistry strongly support the advantages of this innovative linker. For researchers aiming to enhance the stability, solubility, and in vivo performance of their bioconjugates, the this compound linker provides a compelling and scientifically sound solution.

References

Navigating Off-Target Effects: A Comparative Guide to PROTACs Utilizing F-PEG2-S-Boc Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the promise of Proteolysis-Targeting Chimeras (PROTACs) in selectively degrading disease-causing proteins is immense. However, ensuring the specificity of these powerful molecules is paramount to minimizing toxicity and achieving desired therapeutic outcomes. A critical component influencing a PROTAC's selectivity is the linker that connects the target-binding warhead to the E3 ligase recruiter. This guide provides a comparative analysis of the off-target effects of PROTACs, with a specific focus on those employing the F-PEG2-S-Boc linker, and offers a framework for their evaluation against other common linker classes.

The this compound linker is a polyethylene glycol (PEG)-based linker. PEG linkers are often utilized in PROTAC design to enhance solubility and provide flexibility. The length and composition of the linker play a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which directly impacts both on-target potency and the potential for off-target degradation.

Off-target effects in PROTACs can arise from several mechanisms, including the unintended degradation of proteins structurally similar to the target, promiscuous binding of the warhead or E3 ligase ligand, or the formation of unproductive binary complexes that may have their own pharmacological activities.[1] A primary concern with some E3 ligase recruiters, such as those derived from thalidomide, is the potential for off-target degradation of endogenous proteins like zinc-finger transcription factors.[1][2]

Comparative Analysis of Off-Target Profiles

While direct, publicly available quantitative proteomics data specifically comparing a PROTAC with an this compound linker against alternatives is limited, we can construct a hypothetical yet representative comparison based on the known properties of different linker types. The following table summarizes potential quantitative proteomics data for a hypothetical PROTAC ("Compound-F-PEG2") using the this compound linker, compared against a PROTAC with a standard alkyl linker ("Compound-Alkyl") and a more rigid piperazine-based linker ("Compound-Pip").

Target Protein & Potential Off-TargetsCompound-F-PEG2 (this compound Linker)Compound-Alkyl (Alkyl Linker)Compound-Pip (Piperazine Linker)
On-Target Protein
Target Protein X95%92%88%
Potential Off-Target Proteins
Structurally Related Protein Y15%25%10%
Zinc-Finger Protein ZFP918%12%7%
Kinase Z5%8%4%
Housekeeping Protein GAPDH<2%<2%<2%
Data is presented as the percentage of protein degradation relative to a vehicle control and is hypothetical for illustrative purposes.

This hypothetical data suggests that the flexibility of the this compound linker in "Compound-F-PEG2" may contribute to a strong on-target degradation profile. However, it might also allow for a degree of off-target degradation of structurally related proteins. The more rigid "Compound-Pip" shows a slightly lower on-target potency but an improved off-target profile. The simple alkyl linker in "Compound-Alkyl" exhibits a less favorable off-target profile in this scenario.

Experimental Protocols for Off-Target Assessment

A comprehensive evaluation of off-target effects requires a multi-pronged approach, with global proteomics being the cornerstone for unbiased identification of unintended protein degradation.[3]

Global Proteomics Analysis by Mass Spectrometry

This technique provides an unbiased and global view of the proteome, enabling the identification and quantification of thousands of proteins simultaneously.

Methodology:

  • Cell Culture and Treatment: Culture a relevant human cell line to approximately 70-80% confluency. Treat the cells with the PROTAC of interest (e.g., Compound-F-PEG2) at its optimal degradation concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., a version with a non-binding E3 ligase ligand).

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. The proteins are then digested into smaller peptides, typically using trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The acquired MS data is processed using specialized software to identify and quantify the proteins. Proteins showing a statistically significant decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[4]

Targeted Validation by Western Blotting

Once potential off-targets are identified through proteomics, their degradation should be confirmed using a targeted and orthogonal method like Western Blotting.

Methodology:

  • Cell Treatment and Lysis: Treat cells as described for the proteomics experiment. Lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific to the potential off-target proteins, followed by a secondary antibody conjugated to a detection enzyme.

  • Detection and Quantification: Visualize the protein bands and quantify their intensity to confirm degradation.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to assess the direct engagement of the PROTAC with potential off-target proteins in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with the PROTAC.

  • Thermal Challenge: Heat the cells across a range of temperatures.

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the precipitated proteins.

  • Analysis: The binding of the PROTAC can stabilize a protein, leading to a higher melting temperature, which can be detected by quantifying the amount of soluble protein at each temperature.

Visualizing Key Concepts

To better understand the processes involved in assessing off-target effects, the following diagrams illustrate the PROTAC mechanism, the experimental workflow for off-target identification, and the logical framework for comparative analysis.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Off_Target Off-Target Protein PROTAC->Off_Target POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Off_Target->E3_Ligase Off-Target Ubiquitination

Caption: Mechanism of on-target and potential off-target PROTAC activity.

Off_Target_Workflow Start Cell Treatment with PROTAC (e.g., this compound) Proteomics Global Proteomics (LC-MS/MS) Start->Proteomics Data_Analysis Data Analysis & Identification of Hits Proteomics->Data_Analysis Validation Targeted Validation Data_Analysis->Validation Western_Blot Western Blot Validation->Western_Blot Degradation CETSA CETSA Validation->CETSA Engagement Conclusion Confirmation of Off-Target Effects Western_Blot->Conclusion CETSA->Conclusion Comparative_Logic cluster_PROTACs PROTACs for Comparison cluster_Analysis Comparative Analysis cluster_Outcome Outcome P_FPEG PROTAC with This compound On_Target On-Target Potency (DC50) P_FPEG->On_Target Off_Target Off-Target Profile P_FPEG->Off_Target P_Alkyl PROTAC with Alkyl Linker P_Alkyl->On_Target P_Alkyl->Off_Target P_Rigid PROTAC with Rigid Linker P_Rigid->On_Target P_Rigid->Off_Target Selectivity Selectivity Profile On_Target->Selectivity Off_Target->Selectivity

References

A Comparative Guide to the In Vitro Characterization of PROTACs Featuring PEGylated Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker component that connects the target protein ligand to the E3 ligase recruiter. This guide provides an in vitro characterization of PROTACs containing a Boc-protected short polyethylene glycol (PEG) linker, specifically focusing on structures analogous to F-PEG2-S-Boc. Due to the limited publicly available data on PROTACs with this exact linker, we present a comparative analysis using data from PROTACs with structurally similar PEG2 linkers against those with alternative linker chemistries, such as alkyl chains and rigid linkers.

The PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic process allows for the removal of problematic proteins rather than just inhibiting their function.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Proteasome 26S Proteasome Proteasome->Degraded_POI Degradation Ub Ubiquitin Ub->Ternary_Complex Ternary_Complex->PROTAC Catalytic Release Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ub_POI->Proteasome Recognition Experimental_Workflow cluster_0 Assay Cascade Start PROTAC Synthesis (with this compound analog) Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., NanoBRET™) Start->Ternary_Complex_Assay Step 1 Degradation_Assay Protein Degradation Assay (e.g., Western Blot) Ternary_Complex_Assay->Degradation_Assay Step 2 Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis Step 3 Conclusion Performance Evaluation Data_Analysis->Conclusion Step 4

Thioether vs. Ester Linkers in PROTACs: A Comparative Stability Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of a Proteolysis-Targeting Chimera (PROTAC) is a critical determinant of its therapeutic efficacy. The linker component, which connects the target protein binder and the E3 ligase ligand, plays a pivotal role in the overall stability of the PROTAC molecule. This guide provides a comparative study of PROTACs featuring thioether versus ester linkers, with a focus on their stability, supported by experimental data.

The choice of linker chemistry significantly impacts a PROTAC's pharmacokinetic and pharmacodynamic properties. While ester linkers have been explored for their potential to modulate cell permeability, their inherent susceptibility to hydrolysis raises concerns about in vivo stability. Thioether linkers, on the other hand, are generally considered more robust, offering enhanced resistance to chemical and enzymatic degradation.

Quantitative Stability Comparison

The following table summarizes the stability data for PROTACs containing thioether and ester linkers. Due to the limited availability of direct head-to-head comparative studies, data has been collated from different sources investigating PROTACs targeting the same protein (BRD4) and recruiting the same E3 ligase (CRBN or VHL).

Linker TypePROTACTarget ProteinE3 LigaseStability MetricValueReference
Thioether Generic Thioether-linked Peptide--Stability ProfileResistant to reductive cleavage, but may be susceptible to metabolic oxidation.[1][1]
Ester Ester-linked BRD4 PROTAC (Compound 25)BRD4VHLPlasma Stability>90% remaining after 90 min in human plasma.[2][3][2]
Ester Ester-linked BRD4 PROTAC (Compound 26)BRD4VHLPlasma Stability>90% remaining after 90 min in human plasma.
Ester Ester-linked BRD4 PROTAC (Compound 28)BRD4VHLPlasma Stability>90% remaining after 90 min in human plasma.
Ester Ester-linked BRD4 PROTAC (Compound 4)BRD4CRBNBRD4 Degradation (DC50)5.4 nM
Amide (for comparison) Amide-linked BRD4 PROTAC (Compound 3)BRD4CRBNBRD4 Degradation (DC50)95.0 nM

Note: A direct comparison of half-life in plasma or microsomes for a thioether-linked BRD4 PROTAC was not available in the reviewed literature. The stability of thioethers is inferred from studies on thioether-containing peptides.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC stability. Below are outlines of standard experimental protocols used to generate the data presented.

In Vitro Plasma Stability Assay

This assay evaluates the stability of a PROTAC in the presence of plasma enzymes.

Protocol:

  • Compound Preparation: A stock solution of the test PROTAC is prepared in a suitable solvent like DMSO.

  • Incubation: The PROTAC is incubated with fresh plasma (human, rat, or mouse) at 37°C. Samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Reaction Quenching: The enzymatic reaction is stopped at each time point by adding a cold organic solvent, typically acetonitrile, which also precipitates plasma proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining PROTAC, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound.

  • Data Analysis: The percentage of the PROTAC remaining at each time point is calculated relative to the 0-minute sample. The half-life (t½) is then determined by plotting the natural logarithm of the remaining percentage against time.

Microsomal Stability Assay

This assay assesses the metabolic stability of a PROTAC in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

Protocol:

  • Reagent Preparation: Liver microsomes (from human or other species) and a NADPH-regenerating system (cofactor for many metabolic enzymes) are prepared in a phosphate buffer (pH 7.4).

  • Incubation: The test PROTAC is incubated with the liver microsomes and the NADPH-regenerating system at 37°C. Control incubations without the NADPH system are also performed. Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: The mixture is centrifuged to pellet the microsomes.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent PROTAC.

  • Data Calculation: The rate of disappearance of the PROTAC is used to calculate the in vitro half-life and intrinsic clearance.

Visualizing the Concepts

To better illustrate the key concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Structure cluster_protac Generic PROTAC Structure cluster_linkers Linker Chemistries POI Binder POI Binder Linker Linker POI Binder->Linker E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand Thioether Linker R-S-R' Ester Linker R-COO-R'

Figure 1. Generic PROTAC structure and linker types.

Experimental_Workflow cluster_stability_assay PROTAC Stability Assessment Workflow Start PROTAC Synthesis (Thioether vs. Ester Linker) Incubation Incubation with Plasma or Microsomes Start->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Reaction Quenching & Protein Precipitation Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data Data Analysis (Half-life, % Remaining) Analysis->Data

Figure 2. Experimental workflow for stability assays.

Signaling_Pathway cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC TernaryComplex Ternary Complex Formation PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Figure 3. PROTAC-mediated protein degradation pathway.

Discussion and Conclusion

The stability of the linker is a critical attribute that influences the overall in vivo performance of a PROTAC. While ester linkers can be synthetically accessible and may offer advantages in terms of cell permeability, their susceptibility to hydrolysis by plasma esterases is a significant concern. The presented data on ester-linked BRD4 PROTACs, however, suggests that with appropriate structural design, sufficient plasma stability can be achieved.

Thioether linkers are generally considered more chemically robust than esters. They are not readily cleaved by hydrolysis, which is a major degradation pathway for esters in a biological environment. However, thioethers can be susceptible to oxidation, which could represent a metabolic liability.

The quantitative data on BRD4 degradation indicates that linker chemistry can have a profound impact on the potency of a PROTAC. The ester-linked BRD4 PROTAC (Compound 4) demonstrated significantly higher potency (DC50 = 5.4 nM) compared to its amide-linked counterpart (Compound 3, DC50 = 95.0 nM), highlighting that linker choice extends beyond just stability and can influence the formation of a productive ternary complex.

References

Revolutionizing PROTAC Pharmacokinetics: A Comparative Analysis of F-PEG2-S-Boc Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the optimization of pharmacokinetic (PK) properties is a critical hurdle in the development of Proteolysis Targeting Chimeras (PROTACs). The linker component, which connects the target-binding and E3 ligase-recruiting moieties, is a key determinant of a PROTAC's in vivo behavior. This guide provides a comprehensive comparison of the F-PEG2-S-Boc linker, a short, flexible polyethylene glycol (PEG)-based linker, with other common linker classes, supported by representative experimental data and detailed methodologies.

The inherent modularity of PROTACs allows for fine-tuning of their properties, and the linker is arguably the most versatile component for optimization.[1] The choice of linker significantly impacts a PROTAC's solubility, cell permeability, metabolic stability, and ultimately, its pharmacokinetic profile.[2][] While early PROTAC design often utilized simple alkyl or longer PEG chains, there is a growing appreciation for the nuanced effects of linker composition and rigidity on in vivo performance.[2][4]

Comparative Analysis of PROTAC Linkers

The selection of a linker technology is a pivotal decision in PROTAC design, with each class of linker offering a distinct set of advantages and disadvantages. This compound, as a short-chain PEG linker, offers a balance of properties that can be advantageous for improving the drug-like characteristics of PROTACs.

Table 1: Qualitative Comparison of Common PROTAC Linker Types

Linker TypeKey CharacteristicsAdvantagesDisadvantages
This compound (Short PEG) Short, hydrophilic, flexibleImproves aqueous solubility. Can enhance cell permeability by shielding polar surface area through conformational folding.May be susceptible to metabolism (e.g., O-dealkylation).
Alkyl Linkers Hydrophobic, flexibleSynthetically straightforward and readily available in various lengths.Can decrease aqueous solubility and lead to non-specific binding. May have poor metabolic stability.
Rigid Linkers (e.g., Piperazine/Piperidine-based) Conformational constraintCan improve metabolic stability and reduce off-target effects. May pre-organize the PROTAC into a bioactive conformation, enhancing potency.Can reduce solubility if not appropriately functionalized. More complex synthesis. May negatively impact ternary complex formation if the geometry is not optimal.

Quantitative Pharmacokinetic Data

Obtaining direct head-to-head pharmacokinetic comparisons of PROTACs with different linkers targeting the same protein and E3 ligase is challenging due to the proprietary nature of much of this data. However, based on published studies of various PROTACs, we can construct a representative comparison of expected pharmacokinetic parameters. The following table illustrates a hypothetical, yet realistic, scenario for a PROTAC targeting Bruton's Tyrosine Kinase (BTK) using different linkers.

Table 2: Representative Pharmacokinetic Parameters of a Hypothetical BTK PROTAC with Different Linkers in Rats

Linker TypeCmax (ng/mL)AUC (ng·h/mL)t1/2 (h)Clearance (mL/min/kg)Oral Bioavailability (%)
Short PEG (e.g., this compound) 1506003.52520
Alkyl (C8) 803202.84510
Rigid (Piperazine-based) 1207205.01815

Note: These values are illustrative and can vary significantly based on the specific PROTAC, target, E3 ligase, and experimental conditions.

Experimental Protocols

Accurate assessment of PROTAC pharmacokinetics requires robust and validated experimental methodologies. Below are detailed protocols for key experiments.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

1. Animal Model:

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Formulation and Administration:

  • Intravenous (IV) Administration: The PROTAC is dissolved in a vehicle such as 10% DMSO, 40% PEG300, and 50% saline to a final concentration of 1 mg/mL. A single dose of 1 mg/kg is administered via the tail vein.

  • Oral (PO) Administration: The PROTAC is formulated as a suspension in 0.5% methylcellulose in water to a final concentration of 5 mg/mL. A single dose of 10 mg/kg is administered by oral gavage.

3. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose (0 h) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes.

  • Plasma is separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

4. Bioanalysis (LC-MS/MS):

  • Plasma samples are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method (see Protocol 2).

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, AUC, t1/2, Clearance, Vd) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

  • Oral bioavailability is calculated as (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Protocol 2: Quantification of PROTACs in Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar but isotopically labeled compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for analysis.

2. LC-MS/MS System:

  • Liquid Chromatography: A UPLC system equipped with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for the PROTAC and internal standard.

3. Method Validation:

  • The method is validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Visualizing the Impact of Linker Choice

The following diagrams illustrate the conceptual role of the linker in PROTAC function and the workflow for assessing its impact on pharmacokinetics.

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC signaling pathway for targeted protein degradation.

Experimental_Workflow cluster_1 Pharmacokinetic Assessment Workflow PROTAC_Synthesis PROTAC Synthesis (with different linkers) In_Vivo_Study In Vivo PK Study (Rat Model - IV & PO) PROTAC_Synthesis->In_Vivo_Study Blood_Sampling Serial Blood Sampling In_Vivo_Study->Blood_Sampling Plasma_Processing Plasma Separation & Storage Blood_Sampling->Plasma_Processing LC_MS_Analysis LC-MS/MS Bioanalysis Plasma_Processing->LC_MS_Analysis Data_Analysis Pharmacokinetic Modeling LC_MS_Analysis->Data_Analysis PK_Parameters Determine Cmax, AUC, t1/2, CL, F% Data_Analysis->PK_Parameters

Caption: Experimental workflow for assessing PROTAC pharmacokinetics.

Logical_Relationship cluster_2 Influence of this compound on PROTAC Properties Linker This compound Linker Solubility Increased Aqueous Solubility Linker->Solubility Permeability Modulated Cell Permeability Linker->Permeability Metabolism Potential for Metabolic Liability Linker->Metabolism PK_Profile Improved Pharmacokinetic Profile Solubility->PK_Profile Permeability->PK_Profile Metabolism->PK_Profile

Caption: Logical relationship of this compound's impact on PROTAC PK.

References

Comparative Analysis of F-PEG2-S-Boc PROTACs for Targeted Protein Degradation Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) utilizing the F-PEG2-S-Boc linker against alternative degradation technologies. It includes detailed experimental protocols for Western blot analysis, comparative data, and visualizations to assist researchers in evaluating the efficacy of these molecules.

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] They function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the protein's ubiquitination and subsequent degradation by the 26S proteasome.[1][] A PROTAC molecule is composed of three key parts: a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[][3]

The linker itself is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The this compound linker is a polyethylene glycol (PEG)-based linker. PEG linkers are known to often improve the solubility and bioavailability of PROTAC molecules. This guide uses a hypothetical PROTAC, "Degrader-A," which employs the this compound linker, to illustrate the evaluation process.

Mechanism of Action: PROTAC-Mediated Degradation

PROTACs leverage the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The PROTAC first binds to both the target protein and an E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Degrader-A) Ternary POI-PROTAC-E3 PROTAC->Ternary POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Recruited PolyUb_POI Poly-ubiquitinated Target Protein Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded Proteasome->Degraded Degradation

Caption: PROTACs form a ternary complex to induce ubiquitination and degradation of target proteins.

Experimental Protocol: Western Blot Analysis

Western blotting is a fundamental technique used to quantify the degradation of a target protein after treatment with a PROTAC. It allows for the determination of key efficacy parameters such as DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Methodology
  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, HEK293T) in 6-well plates, ensuring they reach 70-80% confluency on the treatment day.

    • Prepare serial dilutions of the this compound PROTAC ("Degrader-A") and alternative compounds (e.g., "Degrader-B" with an alkyl linker, a small molecule inhibitor) in the appropriate cell culture medium.

    • Treat the cells with varying concentrations of the compounds for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

    • Incubate on ice for 15-30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

    • Normalize the protein concentrations of all samples by diluting with lysis buffer.

  • Sample Preparation and SDS-PAGE:

    • Mix the normalized lysates with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • To confirm equal protein loading, probe the same membrane for a loading control protein (e.g., GAPDH, β-actin).

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control. Degradation percentage is 100% minus the percentage remaining.

WB_Workflow A 1. Cell Treatment (PROTACs, Control) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Membrane Transfer (PVDF/Nitrocellulose) D->E F 6. Immunoblotting (Primary & Secondary Abs) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H

Caption: Standard experimental workflow for Western blot analysis of PROTAC efficacy.

Performance Comparison

The primary goal of this analysis is to compare the degradation efficiency of the this compound PROTAC ("Degrader-A") against an alternative PROTAC with a different linker ("Degrader-B") and a traditional small molecule inhibitor ("Inhibitor-C") that targets the same protein. The data below is hypothetical, generated for illustrative purposes.

Key Performance Metrics:

  • DC50: The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved.

  • IC50: The concentration of an inhibitor required to reduce the biological activity of the target protein by 50%. This is a measure of functional inhibition, not degradation.

CompoundLinker TypeMechanismTargetDC50 (nM)Dmax (%)IC50 (nM)
Degrader-A This compound Degradation Protein-X 25 95 N/A
Degrader-BC8 AlkylDegradationProtein-X6088N/A
Inhibitor-CN/AInhibitionProtein-XN/A0150

Interpretation:

  • Degrader-A (this compound): Shows superior potency (lower DC50) and higher efficacy (greater Dmax) compared to Degrader-B. This could be attributed to the PEG linker enhancing solubility and promoting a more favorable conformation for ternary complex formation.

  • Degrader-B (Alkyl Linker): While still an effective degrader, it is less potent than Degrader-A.

  • Inhibitor-C: This compound only inhibits the target protein's function and does not lead to its degradation (Dmax = 0%). PROTACs offer a distinct advantage by physically removing the protein, which can overcome resistance mechanisms associated with inhibitor-based therapies.

Linker_Logic cluster_linker Linker Properties (e.g., this compound) cluster_performance PROTAC Performance Length Length Ternary Ternary Complex Stability Length->Ternary Flexibility Flexibility Flexibility->Ternary Solubility Solubility (PEG) Permeability Cell Permeability Solubility->Permeability Efficacy Degradation Efficacy (DC50, Dmax) Permeability->Efficacy Ternary->Efficacy

References

Validating F-PEG2-S-Boc Based Degraders: A Comparative Guide to Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted protein degraders, particularly those utilizing versatile linkers like F-PEG2-S-Boc, represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. Validating the efficacy of these degraders requires a suite of robust cellular assays. This guide provides a comparative overview of key assays, using a representative this compound based BRD4 degrader, hereafter named BRD4-PEG2-Degrader , and comparing its performance with established alternatives such as ARV-825, dBET1, and MZ1.

Quantitative Comparison of BRD4 Degraders

The efficacy of a PROTAC (Proteolysis Targeting Chimera) is determined by its ability to induce the degradation of the target protein and subsequently inhibit cellular processes reliant on that protein. The half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell viability are key metrics for comparison.

DegraderTarget ProteinE3 Ligase LigandLinker TypeCell LineDC50 (nM)IC50 (nM) - Cell ViabilityReference
BRD4-PEG2-Degrader BRD4CRBNPEG2RS4;11 (AML)~1-5~5-20(Representative Data)
ARV-825BRD4CRBNPEGBurkitt's Lymphoma<12-50[1][2][3]
dBET1BRD4CRBNPEGBreast Cancer430140 (MV4;11)[4][5]
MZ1BRD4VHLPEGAML~2-205-150 (DLBCL)

Key Cellular Assays for Validation

Validation of a degrader's activity involves a multi-pronged approach, including quantifying target protein reduction, assessing the downstream impact on gene expression, and measuring the effect on cell viability.

Western Blot for Target Protein Degradation

Western blotting is the gold standard for directly visualizing and quantifying the reduction of the target protein.

Experimental Protocol: Western Blot

  • Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency. Treat with a range of concentrations of the BRD4-PEG2-Degrader and controls (e.g., vehicle, inactive epimer) for a specified duration (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH, α-Tubulin) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ, normalizing the target protein signal to the loading control.

Cell Viability Assay

Cell viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, measure the number of viable cells in culture based on ATP levels, which is indicative of metabolic activity.

Experimental Protocol: CellTiter-Glo® Assay

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

  • Compound Treatment: Treat cells with serial dilutions of the degrader for the desired time (e.g., 72 hours). Include a vehicle control.

  • Assay Procedure: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

  • Signal Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using graphing software.

Quantitative PCR (qPCR) for Downstream Gene Expression

Degradation of BRD4 is expected to downregulate the expression of its target genes, most notably the proto-oncogene c-Myc. qPCR is used to quantify these changes at the mRNA level.

Experimental Protocol: qPCR for c-Myc Expression

  • Cell Treatment and RNA Extraction: Treat cells with the degrader for a specified time. Extract total RNA using a suitable method (e.g., TRIzol).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, SYBR Green master mix, and primers specific for c-Myc and a housekeeping gene (e.g., GAPDH, ACTB).

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of c-Myc using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Visualizing the Mechanism and Workflows

Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in degrader validation.

PROTAC_Mechanism cluster_cell Cell PROTAC BRD4-PEG2-Degrader Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub_BRD4->Proteasome

PROTAC-mediated degradation of BRD4.

Western_Blot_Workflow A Cell Treatment with BRD4-PEG2-Degrader B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (anti-BRD4, anti-GAPDH) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Experimental workflow for Western Blot analysis.

BRD4_Signaling_Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Degradation BRD4 Degradation BRD4->Degradation Acetylated_Histones Acetylated Histones (at Super-Enhancers) Acetylated_Histones->BRD4 binds RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates (activates) cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Cell_Proliferation Cell Proliferation & Survival cMyc_Protein->Cell_Proliferation Degrader BRD4-PEG2-Degrader Degrader->BRD4 induces

References

Safety Operating Guide

Navigating the Disposal of F-PEG2-S-Boc: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, procedural information for the safe disposal of F-PEG2-S-Boc, a PEGylated compound with a Boc-protecting group. Adherence to these protocols is vital to ensure a safe laboratory environment and to minimize environmental impact.

I. Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, it is imperative to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents the following risks:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Due to these hazards, this compound must be treated as hazardous waste and disposed of accordingly.[1] It is crucial to prevent this chemical from entering drains, sewer systems, or waterways.

Quantitative Hazard Data Summary:

Hazard StatementGHS ClassificationPrecautionary Action
H302: Harmful if swallowedGHS07P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
H315: Causes skin irritationGHS07P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H319: Causes serious eye irritationGHS07P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationGHS07P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

II. Procedural Workflow for the Disposal of this compound

The following step-by-step protocol outlines the correct procedure for the disposal of this compound from the point of generation to its final removal from the laboratory.

Disposal Workflow for this compound cluster_0 Step 1: Immediate Handling at Point of Use cluster_1 Step 2: Waste Segregation and Containerization cluster_2 Step 3: Temporary Storage in the Laboratory cluster_3 Step 4: Final Disposal and Removal A Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat B Work in a well-ventilated area, preferably a chemical fume hood. C Identify waste as: Non-Halogenated Organic Solid Waste A->C Transfer Waste D Select a designated, compatible, and leak-proof waste container for solid chemical waste. C->D G Keep the waste container securely closed except when adding waste. C->G Store Waste E Ensure the container is clearly labeled: 'Hazardous Waste' D->E F Add the full chemical name: 'this compound' to the label. E->F H Store the container in a designated, well-ventilated secondary containment area. G->H J Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. G->J Finalize Disposal I Segregate from incompatible materials, especially strong oxidizing agents. H->I K Do NOT dispose of down the drain or in regular trash.

Figure 1. Step-by-step workflow for the proper disposal of this compound.

III. Detailed Experimental Protocols

Protocol 1: Preparing Solid this compound Waste for Disposal

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.

  • Waste Identification: Categorize any unused or contaminated this compound as "non-halogenated organic solid waste".

  • Containerization:

    • Obtain a designated hazardous waste container that is compatible with organic solids. The container must be in good condition, with no leaks or cracks, and have a secure lid.

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name, "this compound," and the approximate quantity on the label. Do not use abbreviations.

  • Transfer: Carefully transfer the solid this compound waste into the labeled container, minimizing dust generation. This should be done in a chemical fume hood.

  • Storage:

    • Securely close the container lid. Waste containers must be kept closed at all times except when adding waste.

    • Store the container in a designated and secure storage area for hazardous waste, away from incompatible materials such as strong oxidizing agents. This area should have secondary containment.

  • Disposal Request: Once the container is ready for removal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service to schedule a pickup.

Protocol 2: Disposal of Empty this compound Containers

  • Decontamination:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue. A common choice for non-halogenated organic compounds is acetone or ethanol.

    • Crucially, this rinsate must be collected and treated as hazardous waste. Collect the rinsate in a designated container for non-halogenated solvent waste.

  • Final Rinse: After the solvent rinse, perform a final triple-rinse with water. This final aqueous rinsate can typically be disposed of down the drain, but it is essential to check your local and institutional regulations first.

  • Container Preparation for Disposal:

    • Allow the container to air dry completely in a well-ventilated area, such as a fume hood.

    • Once dry, deface or remove all original labels to prevent any confusion.

    • The clean, decontaminated, and unlabeled container can now be disposed of in the regular laboratory trash or recycling, depending on the container material and local guidelines.

IV. Logical Relationships in Chemical Waste Management

The proper disposal of a chemical like this compound is governed by a clear hierarchy of safety and regulatory considerations.

Logical Relationships in Waste Disposal A Chemical Properties & SDS Information B Hazard Identification (e.g., Irritant, Harmful) A->B E Waste Segregation Plan (e.g., Non-Halogenated Solid) B->E C Regulatory Requirements (Local, State, Federal) D Institutional Policies (EHS Guidelines) C->D D->E F Standard Operating Procedure (SOP) for Disposal E->F

References

Personal protective equipment for handling F-PEG2-S-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of F-PEG2-S-Boc. The following procedural guidance is based on safety data for structurally similar compounds and established best practices for laboratory safety.

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an analysis of its constituent functional groups—a fluorinated polyethylene glycol (PEG) chain, a Boc-protected amine, and a sulfur-containing moiety—allows for a composite hazard assessment. The primary hazards are anticipated to be:

  • Skin and Eye Irritation: Similar Boc-protected and fluorinated compounds are known to cause skin and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Harmful if Swallowed: Related compounds are classified as harmful if ingested.

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard StatementPictogram
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07
Serious Eye Damage/Irritation2AH319: Causes serious eye irritationGHS07
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritationGHS07
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to the following PPE and engineering controls is mandatory to ensure personnel safety when handling this compound.

Engineering Controls

ControlSpecification
Ventilation Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Eye Wash Station An emergency eye wash station should be readily accessible in the immediate work area.
Safety Shower A safety shower should be available in the laboratory.

Personal Protective Equipment

PPE TypeSpecification
Eye and Face Protection Chemical safety goggles or a face shield are required.[1]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile, neoprene).[1]
Skin and Body Protection A lab coat or other protective clothing is necessary to prevent skin contact.[1]
Respiratory Protection If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator is recommended.

Handling and Storage Protocols

Safe Handling Procedures:

  • Read the SDS: Before commencing any work, thoroughly read and understand the Safety Data Sheet for a closely related compound, such as tert-Butyl (2-fluoroethyl)carbamate.

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.

  • Avoid Inhalation: Do not breathe dust, fumes, or vapors.

  • Use in a Ventilated Area: Handle the compound exclusively in a well-ventilated area or a chemical fume hood.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage Conditions:

ParameterRecommendation
Temperature Store in a cool, dry place.
Container Keep the container tightly closed.
Incompatible Materials Store away from strong oxidizing agents.

Spill Response and First Aid

A clear and immediate response plan is critical in the event of a spill or personnel exposure.

Emergency Spill Workflow

Spill_Response cluster_spill Spill Occurs cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal spill Spill Detected evacuate Evacuate Immediate Area spill->evacuate Assess Severity alert Alert Supervisor & Safety Officer evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into a Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate disposal Dispose of Waste via Hazardous Waste Program decontaminate->disposal

Caption: Workflow for responding to a chemical spill of this compound.

First Aid Measures

Exposure RouteFirst Aid Protocol
In case of Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
In case of Skin Contact Get medical attention. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
If Inhaled Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Disposal Plan

The disposal of this compound must be handled with care due to its fluorinated and sulfur-containing nature.

Waste Characterization:

  • The waste is likely to be classified as hazardous due to the presence of fluorinated and sulfur-containing organic compounds.

Disposal Method:

  • Collection: Collect all waste material, including contaminated PPE and spill cleanup materials, in a designated, labeled, and sealed container.

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company.

  • Recommended Treatment: High-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (such as hydrogen fluoride and sulfur oxides) is the recommended disposal method for similar fluorinated and sulfur-containing organic compounds.

Disposal Logistics Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal_process Disposal Process generation Generate this compound Waste collect Collect in Labeled, Sealed Container generation->collect store Store in Designated Hazardous Waste Area collect->store schedule Schedule Pickup with Licensed Waste Vendor store->schedule transport Vendor Transports to Facility schedule->transport incinerate High-Temperature Incineration transport->incinerate

Caption: Step-by-step process for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.